4-(3-Fluorophenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYGJJOHAFKLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551082 | |
| Record name | 4-(3-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-88-1 | |
| Record name | 4-(3-Fluorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104774-88-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)piperidine from a Fluoropyridine Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route to 4-(3-fluorophenyl)piperidine, a valuable building block in medicinal chemistry. The synthesis commences with the formation of a 4-arylpyridine intermediate via a Suzuki-Miyaura coupling reaction, followed by N-protection, catalytic hydrogenation of the pyridine ring, and subsequent deprotection to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in a multi-step sequence. This methodology allows for the controlled construction of the target molecule, ensuring high purity and reasonable yields. The overall synthetic workflow is depicted below.
Experimental Protocols and Data
Step 1: Synthesis of 4-(3-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling
The initial step involves the formation of the carbon-carbon bond between a pyridine backbone and the fluorophenyl moiety. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for this transformation.
Experimental Protocol:
A mixture of 4-chloropyridine (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined in a suitable solvent system, typically a mixture of toluene and water (4:1). The reaction mixture is degassed and heated to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | 4-Chloropyridine, 3-Fluorophenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Characterization Data for 4-(3-Fluorophenyl)pyridine:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.65 (d, 2H), 7.50-7.40 (m, 3H), 7.15 (t, 1H), 7.05 (d, 1H) |
| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=245 Hz), 150.5, 140.0 (d, J=8 Hz), 130.5 (d, J=8 Hz), 124.0, 121.0, 115.0 (d, J=21 Hz), 114.5 (d, J=22 Hz) |
| MS (ESI) | m/z 174.1 [M+H]⁺ |
Step 2: N-Boc Protection of this compound
To prevent side reactions at the nitrogen atom during the subsequent hydrogenation step, a protecting group is introduced. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability and ease of removal.
Experimental Protocol:
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.5 eq.) or another non-nucleophilic base. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-Boc protected product, which is often pure enough for the next step or can be further purified by column chromatography.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-98% |
Characterization Data for N-Boc-4-(3-Fluorophenyl)piperidine:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.30-7.20 (m, 1H), 7.00-6.85 (m, 3H), 4.20 (br s, 2H), 2.80 (t, 2H), 2.60 (m, 1H), 1.80 (d, 2H), 1.60 (q, 2H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 163.0 (d, J=243 Hz), 155.0, 145.0 (d, J=7 Hz), 130.0 (d, J=8 Hz), 124.5, 115.0 (d, J=21 Hz), 113.0 (d, J=21 Hz), 80.0, 44.0, 42.0, 33.0, 28.5 |
| MS (ESI) | m/z 280.2 [M+H]⁺ |
Step 3: Catalytic Hydrogenation of N-Boc-4-(3-Fluorophenyl)pyridine
The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. This step is crucial for the formation of the saturated heterocyclic core.
Experimental Protocol:
N-Boc-4-(3-fluorophenyl)pyridine (1.0 eq.) is dissolved in a suitable solvent, typically methanol or ethanol. A heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂) (5-10 mol %), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a high-pressure reactor. The reaction is stirred at room temperature for 24-48 hours. Reaction completion is monitored by LC-MS. After the reaction, the catalyst is carefully removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Reactant | N-Boc-4-(3-Fluorophenyl)pyridine |
| Catalyst | Platinum(IV) oxide (PtO₂) |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 85-95% |
Step 4: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target this compound.
Experimental Protocol:
N-Boc-4-(3-fluorophenyl)piperidine is dissolved in an appropriate solvent, most commonly dichloromethane (DCM). An excess of a strong acid, such as trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA:DCM), is added at 0 °C. The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 10. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product, this compound.
| Parameter | Value |
| Reactant | N-Boc-4-(3-Fluorophenyl)piperidine |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
N-Boc Protection and Deprotection Logic
The use of the Boc protecting group follows a straightforward logic of masking and unmasking the reactive secondary amine of the piperidine ring.
Inferred Central Nervous System Mechanism of Action of 4-(3-Fluorophenyl)piperidine: A Technical Whitepaper
Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 4-(3-Fluorophenyl)piperidine within the central nervous system (CNS). It is important to note that, as of the date of this publication, direct experimental data on the specific pharmacological properties of this compound are limited. The information presented herein is therefore an extrapolation based on the well-established structure-activity relationships (SAR) of the broader class of 4-phenylpiperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of CNS-active agents.[1][2][3] Modifications to both the phenyl and piperidine rings, particularly substitutions on the phenyl ring and the piperidine nitrogen, have yielded compounds with high affinity and selectivity for various CNS targets, including monoamine transporters and receptors.[4][5][6] The subject of this whitepaper, this compound, is a simple derivative within this class, characterized by a fluorine atom at the meta-position of the phenyl ring and an unsubstituted piperidine nitrogen. Based on the extensive body of research on analogous compounds, it is plausible to hypothesize that this compound primarily interacts with monoamine transporters and potentially sigma receptors.
Postulated Primary Targets and Mechanism of Action
Based on its structural similarity to other fluorophenylpiperidine derivatives, the primary mechanism of action of this compound in the CNS is likely to involve the modulation of dopaminergic and serotonergic systems through interaction with their respective transporters. A secondary interaction with sigma receptors is also a possibility.
Dopamine Transporter (DAT) Inhibition
Numerous analogs of 4-phenylpiperidine are potent dopamine transporter (DAT) inhibitors.[5][6][7] The GBR series of compounds, such as GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), are well-known for their high affinity and selectivity for DAT.[5] While this compound is structurally simpler, the presence of the fluorophenyl group suggests a potential for DAT interaction. Inhibition of DAT would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Serotonin Transporter (SERT) Inhibition
The 4-phenylpiperidine scaffold is also central to the structure of selective serotonin reuptake inhibitors (SSRIs). A prominent example is Paroxetine, which is a (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. This highlights that a 4-fluorophenylpiperidine moiety is compatible with high-affinity binding to the serotonin transporter (SERT).[1] Inhibition of SERT by this compound would result in elevated extracellular serotonin levels, potentiating serotonergic signaling.
Sigma Receptor (σR) Modulation
Phenylpiperidine derivatives have also been identified as high-affinity ligands for sigma receptors (σ1 and σ2).[2][8][9][10] These receptors are involved in a variety of cellular functions and have been implicated in the pathophysiology of several neuropsychiatric disorders. The binding of this compound to sigma receptors could contribute to its overall CNS effects.
Quantitative Data for Structurally Related Compounds
To provide a quantitative basis for the inferred mechanism of action, the following tables summarize the binding affinities (Ki) of structurally related 4-phenylpiperidine derivatives for key CNS targets. It is important to reiterate that these data are for analogous compounds and not for this compound itself.
Table 1: Binding Affinities of Phenylpiperidine Derivatives at Dopamine and Serotonin Transporters
| Compound/Analog Class | Target | Ki (nM) | Reference |
| GBR 12909 Analogs | DAT | 0.7 - 10 | [5] |
| Meperidine Analogs | DAT | High µM range | [11] |
| Meperidine Analogs | SERT | Low to mid µM range | [11] |
| 3-[(\text{Aryl})(\text{4-fluorobenzyloxy})methyl]piperidines | SERT | 2 - 400 | [1] |
Table 2: Binding Affinities of Phenylpiperidine Derivatives at CNS Receptors
| Compound/Analog Class | Target | Ki (nM) | Reference |
| Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) | Dopamine D2 | Low µM | [4] |
| Phenylpiperazine/Phenylpiperidine Analogs | Sigma (σ) | 1 - 10 | [8] |
| N-substituted-4-cyano-4-phenylpiperidines | Sigma-1 (σ1) | 0.35 - 0.41 | [10] |
| 4-Aroylpiperidines | Sigma-1 (σ1) | Subnanomolar to low nM | [2] |
| Fentanyl and Derivatives | Mu-Opioid (µ) | Subnanomolar to low nM | [12][13] |
Visualizing the Hypothesized Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the postulated signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Postulated mechanism of this compound at the dopamine synapse.
Caption: Potential modulation of sigma-1 receptor signaling by this compound.
Experimental Protocols for Characterization
To definitively elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as dopamine, serotonin, opioid, and sigma receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from specific brain regions (e.g., striatum for DAT, cortex for SERT) of rodents or from cells stably expressing the human recombinant target of interest.
-
Assay Buffer: Utilize a buffer appropriate for the specific target (e.g., Tris-HCl with various salts).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]raclopride for D2 receptors, [³H]DTG for sigma receptors).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, or inhibitor) of this compound at its identified targets.
Methodology (for Transporter Inhibition):
-
Cell Culture: Use cells stably expressing the transporter of interest (e.g., HEK293-hDAT cells).
-
Substrate Uptake: Pre-incubate the cells with varying concentrations of this compound.
-
Radiolabeled Substrate: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).
-
Incubation and Termination: Incubate for a short period at 37°C and then terminate the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.
References
- 1. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. painphysicianjournal.com [painphysicianjournal.com]
In-Depth Technical Guide: Biological Activity of Fluorinated Phenylpiperidine Derivatives as T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of a promising class of fluorinated phenylpiperidine derivatives that act as potent and selective T-type calcium channel blockers. The strategic incorporation of fluorine into the phenylpiperidine scaffold has been shown to significantly enhance their therapeutic potential, particularly in the context of cardiovascular diseases such as hypertension.
Core Biological Activity: T-Type Calcium Channel Blockade
Fluorinated phenylpiperidine derivatives have emerged as significant antagonists of low-voltage-activated (LVA) T-type calcium channels. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial in regulating calcium influx in various cell types, including vascular smooth muscle cells.[1] By blocking these channels, these compounds induce vasodilation, leading to a reduction in blood pressure.[2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives against T-type calcium channels.
| Compound ID | R (Alkyl Group) | T-type Ca2+ Channel Inhibition (IC50, µM) |
| 17a | H | >10 |
| 17b | Methyl | 1.2 |
| 17c | Ethyl | 0.48 |
| 17d | Propyl | 0.29 |
| 17e | Isopropyl | 0.21 |
| 17f | 2-(3-methoxyphenyl)ethyl | 0.082 |
| 17g | 2-phenylethyl | 0.11 |
Experimental Protocols
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the inhibitory activity of fluorinated phenylpiperidine derivatives on T-type calcium channels expressed in HEK293 cells.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the human CaV3.2 (α1H) T-type calcium channel subunit using a suitable transfection reagent.
-
Electrophysiological recordings are performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are conducted at room temperature.
-
The extracellular (bath) solution contains (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEAOH.
-
The intracellular (pipette) solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTPNa, with the pH adjusted to 7.2 with CsOH.[3]
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
3. Data Acquisition and Analysis:
-
T-type calcium currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.[3]
-
The test compounds are perfused at increasing concentrations to determine the dose-dependent inhibition of the peak inward current.
-
The IC50 values are calculated by fitting the concentration-response data to a logistic equation.
In Vivo Assay: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the evaluation of the antihypertensive effects of the compounds in a well-established animal model of hypertension.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs), a genetic model of hypertension, are used.[4] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Drug Administration:
-
The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
Compounds are administered orally via gavage at a specified dose.
3. Blood Pressure Measurement:
-
Systolic blood pressure (SBP) and heart rate (HR) are measured non-invasively using the tail-cuff method.[5][6]
-
Rats are placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed on the tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the SBP.
-
Measurements are taken before and at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
4. Data Analysis:
-
The change in SBP from baseline is calculated for each time point.
-
Statistical analysis is performed to determine the significance of the blood pressure-lowering effect compared to the vehicle control group.
References
- 1. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-dependent regulation of T-type calcium channels by submembrane calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging Fast Calcium Currents beyond the Limitations of Electrode Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-(3-Fluorophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(3-Fluorophenyl)piperidine, a versatile building block in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques and a plausible synthetic route.
Spectroscopic Data
The empirical formula of this compound is C₁₁H₁₄FN, with a molecular weight of 179.23 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
| 165.10 | C (ipso, C-F) |
| 149.17 | C (aromatic) |
| 140.74 | C (aromatic) |
| 135.70 | C (aromatic) |
| 132.04 | C (aromatic) |
| 131.19 | C (aromatic) |
| 120.47 | C (aromatic) |
| 111.82 | C (aromatic) |
| 107.76 | C (aromatic) |
| 96.67 | C (aromatic) |
| 44.80 | CH₂ (piperidine) |
| 25.90 | CH₂ (piperidine) |
| 24.50 | CH (piperidine) |
Note: The data presented is based on a predicted spectrum and should be confirmed with experimental results.[1]
Mass Spectrometry (MS)
Table 2: Anticipated Mass Spectrometry Data for this compound
| m/z | Ion |
| 180 | [M+H]⁺ |
| 179 | [M]⁺ |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques.
NMR Spectroscopy
A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[1] It is crucial to ensure the sample is fully dissolved and free from any particulate matter. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H observation. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet technique is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹. As a secondary amine, characteristic N-H stretching vibrations are expected in the region of 3350-3310 cm⁻¹.[3][4] Aromatic C-H stretches and C-N stretching bands are also anticipated.[3]
Mass Spectrometry (MS)
Mass spectral analysis can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a dilute solution of the analyte in a volatile organic solvent is injected into the GC, which separates the compound before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.[5] For LC-MS, the compound is separated by an HPLC column and introduced into the mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode, which is well-suited for basic compounds like piperidines.[5]
Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, adapted from the synthesis of related compounds.
Caption: A potential synthetic route to this compound.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and experimental protocols are intended to facilitate its characterization and application in various scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
In Vitro Pharmacological Profile of 4-(3-Fluorophenyl)piperidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(3-Fluorophenyl)piperidine scaffold is a key structural motif in medicinal chemistry, frequently incorporated into molecules targeting a variety of receptors and transporters within the central nervous system (CNS). Its structural properties often confer favorable interactions with these biological targets. This document provides a summary of the in vitro pharmacological activities of selected derivatives, offering insights into the potential biological space of compounds containing this core structure.
Data Presentation: In Vitro Activities of this compound Derivatives
The following tables summarize the in vitro binding affinities and functional activities of various compounds that include the this compound core. It is crucial to note that the substitutions on the piperidine nitrogen and other parts of the molecules are the primary drivers of the observed pharmacological activity and selectivity.
Table 1: Binding Affinities of this compound Derivatives at Monoamine Transporters
| Compound Class | Target | Ki (nM) | Reference Compound(s) |
| N-substituted piperidines | Dopamine Transporter (DAT) | Varies with substitution | GBR 12909 analogs |
| N-substituted piperidines | Serotonin Transporter (SERT) | Varies with substitution | Paroxetine |
Note: Specific Ki values for a range of N-substituted analogs of this compound at DAT and SERT have been reported, indicating that this core can be directed towards these transporters with high affinity depending on the nature of the substituent.
Table 2: Receptor Binding Affinities of this compound Derivatives
| Compound Class | Receptor | Ki (nM) | Activity |
| Complex urea derivatives | 5-HT2A Receptor | Potent (pKi up to 9.3) | Inverse Agonist |
| Complex urea derivatives | 5-HT2C Receptor | Moderate (pKi up to 8.8) | Inverse Agonist |
| N-Arylmethyl derivatives | Sigma1 Receptor (S1R) | Varies (nanomolar range) | Agonist/Antagonist |
| N-Arylmethyl derivatives | Sigma2 Receptor (S2R) | Lower affinity than S1R | - |
Note: The data for 5-HT2A and 5-HT2C receptors are for complex derivatives and not for the simple this compound. Similarly, sigma receptor affinity is observed in more complex structures.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for derivatives of this compound.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound to a specific receptor or transporter.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells or tissues expressing the target of interest (e.g., rat striatum for DAT, cells recombinantly expressing human receptors) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-paroxetine for SERT, [3H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays (e.g., Receptor Selection and Amplification Technology - R-SAT)
-
Objective: To determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, inverse agonist).
-
General Protocol:
-
Cell Culture: NIH 3T3 cells are co-transfected with the gene for a specific receptor (e.g., human 5-HT2A) and a reporter gene construct.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Proliferation/Reporter Gene Assay: The functional response, often linked to cell proliferation or reporter gene expression, is measured. For inverse agonists, a decrease in the basal signaling activity of the receptor is quantified.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) or inhibition (IC50) is determined.
-
Mandatory Visualizations
The following diagrams illustrate common experimental workflows and a simplified signaling pathway relevant to the targets of this compound derivatives.
Caption: Workflow for a typical radioligand binding assay.
The Influence of Fluorine Substitution on Piperidine Ring Basicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant role of fluorine substitution on the basicity of the piperidine ring, a crucial parameter in medicinal chemistry and drug development. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of molecules, and its effect on the pKa of nitrogen heterocycles like piperidine is a key consideration in designing drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.
The Inductive Effect of Fluorine on Piperidine Basicity
The primary mechanism by which fluorine substitution impacts the basicity of the piperidine nitrogen is through its strong electron-withdrawing inductive effect (-I effect).[1][2] Fluorine's high electronegativity pulls electron density away from the nitrogen atom through the sigma bonds of the carbon framework. This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby decreasing the basicity of the amine.[3] The magnitude of this effect is dependent on the position and number of fluorine substituents on the piperidine ring.
A decrease in basicity is reflected in a lower pKa value for the conjugate acid of the piperidine. This modulation of pKa can be advantageous in drug design, as it can improve properties such as membrane permeability and reduce potential off-target effects like hERG channel inhibition.[3][4][5]
Caption: Inductive effect of fluorine on piperidine basicity.
Quantitative Analysis of pKa Values
The effect of fluorine substitution on piperidine basicity is quantitatively assessed by comparing the pKa values of fluorinated derivatives with that of the parent piperidine molecule. The following table summarizes experimentally determined and predicted pKa values for various fluorinated piperidines.
| Compound | Position of Fluorine | pKa Value | Comments |
| Piperidine | - | ~11.1 - 11.2 | Parent compound |
| 2-Fluoropiperidine | 2 | 7.26 (Predicted)[6] | Significant decrease in basicity due to proximity of fluorine to the nitrogen. |
| 3-Fluoropiperidine | 3 | 8.48 (Predicted)[7], 9.3[8] | The pKa is influenced by the conformational preference of the fluorine atom (axial vs. equatorial). The axial conformer is stabilized in the protonated state, leading to a higher than expected pKa.[8][9] |
| 4-Fluoropiperidine | 4 | 9.33 (Predicted)[10][11], 9.4[8][12] | The inductive effect is attenuated due to the greater distance from the nitrogen. |
| 3,3-Difluoropiperidine | 3,3 | - | Expected to have a significantly lower pKa than 3-fluoropiperidine due to the additive inductive effect of two fluorine atoms.[8] |
| 4,4-Difluoropiperidine | 4,4 | - | Expected to have a lower pKa than 4-fluoropiperidine.[8] |
Conformational Effects on Basicity
In addition to the through-bond inductive effect, through-space electronic interactions and conformational preferences can also play a crucial role, particularly in substituted piperidines like 3-fluoropiperidine.[9][13] For 3-fluoropiperidine, the protonated form preferentially adopts a conformation where the fluorine atom is in an axial position.[8] This axial orientation allows for a stabilizing interaction between the positive charge on the nitrogen and the electron-rich fluorine atom, which can counteract the inductive electron-withdrawing effect to some extent.[8][9] This conformational preference can lead to a higher pKa (greater basicity) than would be predicted based solely on the inductive effect.[8]
Experimental Protocols for pKa Determination
The determination of pKa values is essential for understanding the basicity of fluorinated piperidines. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15][16]
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining pKa values.[15][16] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the amine while monitoring the pH.[15]
Detailed Methodology:
-
Sample Preparation: A known concentration of the fluorinated piperidine is dissolved in deionized water or a suitable buffer with a constant ionic strength.[15][17] The solution is often purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide.[17]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[15]
-
Data Acquisition: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments.[14] After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[14]
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.[15] The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[15] For a monobasic amine, this is the inflection point of the titration curve.
Caption: Experimental workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
NMR spectroscopy is another powerful technique for pKa determination.[16][18] It relies on the principle that the chemical shifts of nuclei near an ionizable center are sensitive to the protonation state of that center.[18]
Detailed Methodology:
-
Sample Preparation: A series of samples of the fluorinated piperidine are prepared in a suitable solvent (often D₂O) across a range of pH (or pD) values.[19] A reference compound may be included for accurate chemical shift referencing.
-
Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. The chemical shifts of protons or the fluorine atom on the piperidine ring are carefully measured.[18]
-
Data Analysis: The chemical shift of a chosen nucleus is plotted against the pH (or pD) of the solution.[18] This plot typically yields a sigmoidal curve.[18] The data is then fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[18][20]
Conclusion
The substitution of fluorine on the piperidine ring provides a powerful strategy for modulating the basicity of this important heterocyclic scaffold. The primary driver for the observed decrease in basicity is the strong electron-withdrawing inductive effect of fluorine. However, conformational effects can also play a significant role, sometimes leading to unexpected pKa values. Accurate determination of these pKa values through methods like potentiometric titration and NMR spectroscopy is crucial for the rational design of drug candidates with optimized physicochemical and pharmacological properties. This guide provides a foundational understanding for researchers in the field of medicinal chemistry to leverage fluorine substitution as a tool for fine-tuning molecular properties.
References
- 1. quora.com [quora.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Piperidine, 2-fluoro- CAS#: 148991-77-9 [m.chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. 78197-27-0 CAS MSDS (4-FLUOROPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility and Stability of 4-(3-Fluorophenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical research and development, particularly as a building block for synthesizing novel therapeutic agents. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective use in drug discovery, formulation development, and ensuring the quality and safety of potential drug products. This guide outlines the standard experimental protocols for determining these critical parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound hydrochloride is provided in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClFN | PubChem[1] |
| Molecular Weight | 215.69 g/mol | PubChem[1] |
| IUPAC Name | This compound;hydrochloride | PubChem[1] |
| Physical Description | Solid (Appearance may vary) | - |
| pKa (Predicted) | Not available | - |
| LogP (Predicted) | Not available | - |
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the determination of the equilibrium solubility of this compound hydrochloride in various solvents.
Table 1: Experimental Conditions for Solubility Determination
| Parameter | Condition | Rationale |
| Solvents | Water, 0.1 M HCl, Phosphate Buffer (pH 7.4), Ethanol, Methanol, Acetonitrile | To assess solubility in aqueous and organic media relevant to pharmaceutical processing and physiological conditions. |
| Temperature | 25 °C (Room Temperature) and 37 °C (Physiological Temperature) | To understand the temperature dependence of solubility. |
| Equilibration Time | 24 - 72 hours | To ensure equilibrium is reached between the dissolved and undissolved solute. |
| Quantification Method | High-Performance Liquid Chromatography (HPLC) with UV detection | Provides specificity and sensitivity for accurate concentration measurement. |
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (25 °C or 37 °C) using an orbital shaker or magnetic stirrer for a predetermined time (e.g., 48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound hydrochloride.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound hydrochloride in the original solvent, taking into account the dilution factor.
-
Caption: Workflow for solubility determination.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4] These studies expose the compound to stress conditions more severe than accelerated stability testing.[2]
Experimental Protocol: Forced Degradation Studies
This protocol is designed to identify potential degradation products and pathways for this compound hydrochloride under various stress conditions as recommended by ICH guidelines.[4]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at RT, or elevated temp. (e.g., 60 °C) if no degradation | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at RT, or elevated temp. (e.g., 60 °C) if no degradation | To assess stability in basic conditions. |
| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | To evaluate susceptibility to oxidative degradation.[4] |
| Thermal Degradation | 60 °C - 80 °C (solid and solution) | Up to 7 days | To assess the effect of heat on the compound's stability. |
| Photostability | ICH Q1B recommended light source (UV and visible light) | Overall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m² near UV energy | To determine light sensitivity.[5][6][7] |
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound hydrochloride (typically 1 mg/mL) in the respective stress media.[2]
-
For thermal and photostability studies, expose both the solid compound and its solution.
-
Include control samples stored under normal conditions and dark controls for photostability studies.
-
-
Stress Exposure:
-
Expose the samples to the conditions outlined in Table 2 for the specified duration.
-
At appropriate time points, withdraw samples.
-
-
Sample Neutralization (for hydrolytic studies):
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction before analysis.
-
-
Analysis:
-
Analyze the stressed samples and controls using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and degradation products.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.
-
Caption: Forced degradation study workflow.
pH-Dependent Stability
The stability of a pharmaceutical compound in solution is often pH-dependent, which is a critical consideration for the development of liquid dosage forms.
Experimental Protocol: pH-Stability Profile
This protocol aims to determine the rate of degradation of this compound hydrochloride as a function of pH.
Table 3: Conditions for pH-Stability Study
| Parameter | Condition | Rationale |
| pH Range | pH 2 to 10 | To cover the physiologically relevant pH range and identify the pH of maximum stability. |
| Buffers | Standard buffers (e.g., HCl, phosphate, borate) | To maintain a constant pH throughout the experiment. |
| Temperature | 40 °C, 50 °C, 60 °C | To accelerate degradation and allow for the determination of degradation kinetics. |
| Concentration | A suitable concentration within the linear range of the analytical method | To ensure accurate quantification. |
Methodology:
-
Sample Preparation:
-
Prepare a series of buffered solutions at different pH values.
-
Dissolve a known amount of this compound hydrochloride in each buffered solution.
-
-
Incubation:
-
Store the solutions at constant elevated temperatures.
-
Withdraw aliquots at predetermined time intervals.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
For each pH and temperature, plot the natural logarithm of the concentration versus time.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot log(k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.
-
Caption: pH-dependent stability study workflow.
Conclusion
While specific quantitative data for the solubility and stability of this compound hydrochloride are not widely published, this guide provides a comprehensive framework of the standard methodologies required to determine these critical parameters. For researchers and drug development professionals, conducting the described experiments is a crucial step in characterizing this compound for its potential use in pharmaceutical applications. The successful execution of these protocols will yield essential data for formulation development, establishment of appropriate storage conditions, and ensuring the overall quality and safety of any resulting drug product.
References
- 1. This compound hydrochloride | C11H15ClFN | CID 44828657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. m.youtube.com [m.youtube.com]
The Advent of a Key Pharmacophore: Discovery and Initial Synthesis of 4-(3-Fluorophenyl)piperidine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide delves into the discovery and initial synthetic approaches for a key building block in this class: 4-(3-Fluorophenyl)piperidine. While a singular "discovery" paper remains elusive in publicly available literature, this document reconstructs the likely early synthetic routes based on established chemical principles and analogous preparations from the time of its emergence as a valuable intermediate.
Plausible Initial Synthetic Strategies
The initial synthesis of this compound likely followed well-established methods for the preparation of 4-arylpiperidines. Two primary strategies would have been the most probable routes employed by early medicinal chemists.
Strategy 1: Dehydration of a 4-Aryl-4-piperidinol Intermediate
A common and straightforward approach to 4-arylpiperidines involves the synthesis and subsequent dehydration of a 4-aryl-4-piperidinol. This method offers a reliable pathway from readily available starting materials.
Experimental Workflow: Dehydration of 4-Aryl-4-piperidinol
Caption: Synthetic workflow for this compound via a piperidinol intermediate.
Strategy 2: Catalytic Hydrogenation of a Pyridine Precursor
Another prevalent method involves the synthesis of a substituted pyridine followed by catalytic hydrogenation to the corresponding piperidine. This approach is particularly useful when the desired aryl group can be introduced at the pyridine stage.
Logical Relationship: Pyridine Hydrogenation Pathway
Caption: Logical flow for the synthesis of this compound from a pyridine precursor.
Experimental Protocols
The following are detailed, plausible experimental protocols for the initial synthesis of this compound, based on the general strategies outlined above and adapted from procedures for analogous compounds.
Protocol 1: Synthesis via 4-Aryl-4-piperidinol Intermediate
Step 1: Synthesis of 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol
-
Materials: 1-Benzyl-4-piperidone, 3-bromofluorobenzene, magnesium turnings, anhydrous diethyl ether, hydrochloric acid, sodium bicarbonate.
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
-
Add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via an addition funnel.
-
Once the Grignard reagent formation is initiated (indicated by gentle reflux), add the remaining solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add a solution of 1-benzyl-4-piperidone (0.9 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-benzyl-4-(3-fluorophenyl)piperidin-4-ol.
-
Step 2: Synthesis of 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine
-
Materials: 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol, concentrated hydrochloric acid, toluene.
-
Procedure:
-
Dissolve 1-benzyl-4-(3-fluorophenyl)piperidin-4-ol (1.0 eq) in toluene.
-
Add concentrated hydrochloric acid (2.0 eq) and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine.
-
Step 3 & 4: Synthesis of this compound
-
Materials: 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine, 10% Palladium on carbon (Pd/C), hydrogen gas, methanol.
-
Procedure:
-
Dissolve 1-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol.
-
Add 10% Pd/C (0.1 eq by weight).
-
Subject the mixture to hydrogenation (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The residue is 1-benzyl-4-(3-fluorophenyl)piperidine.
-
For debenzylation, dissolve the residue in methanol and add a fresh portion of 10% Pd/C.
-
Hydrogenate at 60 psi and 50°C for 48 hours.
-
Filter through Celite and concentrate to yield this compound. The hydrochloride salt can be formed by treating a solution of the free base in ether with ethereal HCl.
-
Data Presentation
The following table summarizes typical yields and key characterization data for the intermediates and final product based on analogous syntheses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol | C₁₈H₂₀FNO | 297.36 | 75-85 |
| 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | C₁₈H₁₈FN | 279.35 | 80-90 |
| This compound | C₁₁H₁₄FN | 179.23 | 90-98 |
| This compound hydrochloride | C₁₁H₁₅ClFN | 215.70 | >95 |
Conclusion
The discovery and initial synthesis of this compound were driven by the need for novel chemical entities in drug discovery. The synthetic routes outlined in this guide, based on established and robust chemical transformations, represent the most probable methods employed for its initial preparation. The versatility of the 4-arylpiperidine scaffold, combined with the advantageous properties imparted by fluorine substitution, ensures that this compound will remain a critical building block for the development of new and improved therapeutics.
Methodological & Application
Application Notes and Protocols: N-Alkylation of 4-(3-Fluorophenyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3-Fluorophenyl)piperidine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for central nervous system (CNS) agents and other therapeutics. The functionalization of the secondary amine on the piperidine ring via N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. This process allows for the introduction of various alkyl and arylalkyl groups, which can significantly modulate the pharmacological properties, including potency, selectivity, and pharmacokinetic profiles of the final compounds.
This document provides detailed experimental protocols for two robust and widely employed methods for the N-alkylation of this compound:
-
Direct N-Alkylation via Nucleophilic Substitution: A straightforward method involving the reaction of the piperidine with an alkyl halide in the presence of a base.
-
N-Alkylation via Reductive Amination: A mild and highly selective one-pot procedure that involves the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.[1][2]
These protocols are designed to be clear, reproducible, and adaptable for various alkylating agents.
Core Concepts and Strategies
The selection of an appropriate N-alkylation strategy depends on the desired alkyl group, the stability of the substrates, and the required level of selectivity.
-
Direct N-Alkylation: This method follows a classic SN2 mechanism where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide, displacing the halide leaving group.[3] A base is required to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the unreactive piperidinium salt.[4][5] While effective, this method can sometimes be complicated by the formation of quaternary ammonium salts if the product tertiary amine reacts further, though this is less common than with primary amines.[3][6] Careful control of stoichiometry and reaction conditions is key. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic amines such as N,N-diisopropylethylamine (DIPEA).[1][5] Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used.[5]
-
Reductive Amination: This is often the preferred method due to its high selectivity and mild reaction conditions, which tolerate a wide range of functional groups.[7][8] The reaction proceeds in two stages within a single pot: first, the piperidine and a carbonyl compound (aldehyde or ketone) form an iminium ion intermediate. Second, a selective reducing agent, added in-situ, reduces the iminium ion to the N-alkylated piperidine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation because it is mild and chemoselectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1][9] This method completely avoids the issue of over-alkylation.[7]
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide in the presence of potassium carbonate.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., Benzyl bromide) (1.1-1.2 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard equipment for aqueous work-up and purification (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile (to make a ~0.1 M solution).
-
Add finely powdered potassium carbonate (2.0 eq.) to the stirred solution.
-
Add the alkyl halide (1.1 eq.) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70°C to increase the reaction rate.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation: Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | MeCN | 60 | 6 | 85-95 |
| Ethyl Iodide | K₂CO₃ | DMF | 25 | 12 | 80-90 |
| 1-Bromo-3-phenylpropane | DIPEA | MeCN | 70 | 12 | 75-85 |
| 2-Bromoacetonitrile | K₂CO₃ | DMF | 25 | 8 | 90-98 |
Table 1: Representative conditions and yields for the direct N-alkylation of 4-arylpiperidines.
Visualization: Workflow for Direct N-Alkylation
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃).[10]
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (e.g., Benzaldehyde) (1.0-1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]
-
Acetic Acid (catalytic amount, optional for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard equipment for aqueous work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.1 eq.) to anhydrous dichloromethane (to make a ~0.1 M solution).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 90-98 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | 88-96 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 24 | 85-95 |
| Phenylacetaldehyde | NaBH(OAc)₃ | DCM | 25 | 12 | 90-97 |
Table 2: Representative conditions and yields for N-alkylation via reductive amination.
Visualization: Workflow for N-Alkylation via Reductive Amination
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4-(3-Fluorophenyl)piperidine in the Synthesis of Novel Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Their therapeutic effect is primarily attributed to the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft.[1][2] The 4-phenylpiperidine scaffold is a key pharmacophore in several centrally acting drugs, including the potent SSRI, Paroxetine. While the synthesis of Paroxetine, which incorporates a 4-(4-fluorophenyl)piperidine moiety, is well-documented, the use of its isomer, 4-(3-fluorophenyl)piperidine, as a precursor in the synthesis of marketed SSRIs is not prevalent in the current literature.
However, the exploration of positional isomers of fluorine on the phenyl ring of this scaffold is a rational approach in medicinal chemistry for the development of novel SSRI candidates with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The electronic properties of the fluorine substituent can influence the molecule's interaction with the SERT protein and its metabolic stability.
This document provides a detailed protocol for a plausible synthetic route to a novel potential SSRI candidate derived from this compound. The proposed synthesis is based on established chemical methodologies for the functionalization of the piperidine ring and the synthesis of related 4-phenylpiperidine-based SERT inhibitors. Additionally, a comprehensive overview of the SSRI mechanism of action at the synaptic cleft is presented.
Synthetic Protocol: Synthesis of a Novel this compound-based SERT Inhibitor
The following protocol outlines a hypothetical multi-step synthesis of a novel compound, (S)-1-(4-(3-fluorophenyl)piperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol, a structural analog of known SERT inhibitors, starting from this compound.
Overall Reaction Scheme:
Step 1: N-Alkylation of this compound with (R)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol
This step involves the nucleophilic substitution of the chlorine atom in the alkylating agent by the secondary amine of the piperidine ring.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.) and a catalytic amount of potassium iodide (KI) (0.1 eq.).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of (R)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data (Hypothetical):
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Yield (%) | Purity (HPLC) |
| This compound | 179.23 | 10.0 | 1.79 | - | - | >98% |
| (R)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol | 250.70 | 11.0 | 2.76 | - | - | >97% |
| Potassium Carbonate | 138.21 | 20.0 | 2.76 | - | - | - |
| Potassium Iodide | 166.00 | 1.0 | 0.166 | - | - | - |
| N,N-Dimethylformamide | - | - | - | 50 | - | - |
| Product | 415.51 | - | - | - | 75 | >99% |
Mechanism of Action: SSRI Inhibition of the Serotonin Transporter
The therapeutic effect of SSRIs is mediated by their interaction with the serotonin transporter (SERT) in the brain. The following diagram illustrates the key elements of serotonergic neurotransmission and the mechanism of action of SSRIs.
Caption: Mechanism of action of SSRIs at the serotonergic synapse.
Diagram Description:
The diagram illustrates the process of serotonergic neurotransmission. Serotonin (5-HT), synthesized from tryptophan in the presynaptic neuron, is stored in vesicles.[3] Upon neuronal firing, serotonin is released into the synaptic cleft where it can bind to postsynaptic 5-HT receptors, initiating a downstream signaling cascade that modulates mood and behavior.[1] The action of serotonin in the synapse is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[4][5] SSRIs, such as the hypothetical compound synthesized in this protocol, act by selectively blocking SERT.[6][7] This inhibition of reuptake leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][8]
Conclusion
While this compound is not a widely reported precursor for commercially available SSRIs, its structural similarity to the core of existing drugs makes it a viable candidate for the development of novel SERT inhibitors. The provided synthetic protocol, based on established chemical transformations, offers a practical guide for the synthesis of new this compound derivatives for screening as potential SSRIs. A thorough understanding of the mechanism of action of SSRIs at the molecular level is crucial for the rational design of new and improved antidepressant medications. Further research into the structure-activity relationships of fluorinated 4-phenylpiperidine derivatives may lead to the discovery of next-generation therapeutics for mood disorders.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes: 4-(3-Fluorophenyl)piperidine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Fluorophenyl)piperidine is a synthetic compound featuring a piperidine ring attached to a fluorinated phenyl group. This structural motif is prevalent in a variety of centrally acting agents, suggesting its potential for interaction with multiple receptor systems within the central nervous system (CNS). The strategic placement of the fluorine atom on the phenyl ring can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the utility of this compound as a research tool in receptor binding assays, complete with detailed experimental protocols and data interpretation guidelines.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| Appearance | Colorless oil |
| CAS Number | 39512-49-7 |
Synthesis
A common synthetic route to 4-(aryl)piperidines involves the reduction of a corresponding tetrahydropyridine precursor. For instance, 4-(4-Fluorophenyl)piperidine can be synthesized via the hydrogenation of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine using a palladium-based catalyst. This method can be adapted for the synthesis of the 3-fluoro isomer.
Anticipated Receptor Binding Profile
Table 1: Receptor Binding Affinities (Ki, nM) of Structurally Related Fluorophenylpiperidine Analogs
| Compound/Analog | Dopamine D4 | Serotonin Transporter (SERT) | Sigma-1 (σ₁) | Sigma-2 (σ₂) |
| 4,4-Difluoro-3-(3-fluorophenoxy)methyl-piperidine derivative (9dd) | 5.5[1][2] | - | - | - |
| 4,4-Difluoro-3-(4-fluorophenoxy)methyl-piperidine derivative (9g) | 118[1] | - | - | - |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative | - | 2 - 400[3] | - | - |
| N-[2-(4-Fluorophenyl)ethyl]piperidine derivative (5) | - | - | >1000 | 106 |
Note: The presented data is for structural analogs and should be used as a predictive guide for designing experiments with this compound.
Based on this analog data, it is highly recommended to screen this compound for binding affinity at dopamine D4 receptors, the serotonin transporter, and sigma-1 and sigma-2 receptors.
Experimental Protocols: Competitive Radioligand Binding Assays
The following are detailed protocols for performing competitive radioligand binding assays to determine the inhibitory constant (Ki) of this compound for the aforementioned target receptors. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
I. General Workflow for Competitive Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay involves incubating a constant concentration of a radiolabeled ligand with a receptor source (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
II. Protocol for Dopamine D4 Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (Kd ≈ 0.3 nM).
-
Non-specific Binding (NSB) Determinator: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 100 µM Haloperidol (for NSB) or 25 µL of this compound dilution.
-
25 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of approximately 0.3 nM.
-
200 µL of diluted cell membrane preparation (5-10 µg protein/well).
-
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
III. Protocol for Serotonin Transporter (SERT) Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing the human serotonin transporter.
-
Radioligand: [³H]-Paroxetine (Kd ≈ 0.1 nM).
-
NSB Determinator: 10 µM Fluoxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
Follow the same serial dilution and plate setup as for the D4 receptor assay, substituting the appropriate reagents.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify radioactivity and calculate the Ki value as described above.
-
IV. Protocol for Sigma-1 (σ₁) Receptor Binding Assay
-
Receptor Source: Guinea pig brain membrane homogenate.
-
Radioligand: [³H]-(+)-Pentazocine (Kd ≈ 3 nM).
-
NSB Determinator: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Procedure:
-
Follow the same serial dilution and plate setup as for the D4 receptor assay.
-
Incubate for 120 minutes at 37°C.
-
Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify radioactivity and calculate the Ki value.
-
Signaling Pathways of Potential Receptor Targets
Understanding the signaling pathways associated with the receptors that this compound may bind to is crucial for predicting its functional effects.
Dopamine D2-like Receptor (including D4) Signaling
Dopamine D2-like receptors, including the D4 subtype, are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Simplified Dopamine D2-like receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling (as a potential off-target)
While the primary serotonin target suggested by analog data is the transporter (SERT), it is also prudent to consider potential interactions with serotonin receptors. The 5-HT2A receptor is a common target for many CNS-active drugs. It is a Gq/11-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC).
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 4-(3-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 4-(3-Fluorophenyl)piperidine. The described Reverse-Phase HPLC (RP-HPLC) method is designed to be a starting point for method development and validation, providing a robust and accurate approach for separating this compound from potential impurities and degradation products. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines to assist in the quality control of this compound in research and pharmaceutical development settings.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This document outlines a proposed isocratic RP-HPLC method with UV detection for the determination of this compound purity.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, nylon or PTFE.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
This compound Reference Standard: Of known purity.
-
This compound Sample: For analysis.
Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) in a ratio of 68:32 (v/v).[1][2] The mobile phase composition may require optimization based on the specific column and system used.
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is recommended as the diluent.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil C18)[1][2] |
| Mobile Phase | 0.1% Phosphoric Acid in Water : Acetonitrile (68:32, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[1][2] |
| Detection Wavelength | 254 nm (This should be optimized based on the UV spectrum of the analyte) |
| Run Time | Approximately 15 minutes |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables represent expected performance characteristics of a validated method.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Method Validation Parameters (Illustrative Data)
The following table summarizes typical data obtained during method validation.
| Parameter | Result |
| Linearity (Concentration Range) | 0.05 - 1.0 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL[2] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analytical method for the purity determination of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a reliable and efficient approach for determining the purity of this compound. The method is based on common practices for the analysis of similar pharmaceutical compounds and serves as an excellent starting point for method development and validation in a quality control laboratory. The provided experimental protocol, system suitability criteria, and data presentation guidelines are intended to aid researchers and scientists in achieving accurate and reproducible results. It is recommended to perform a full method validation according to ICH guidelines before routine use.
References
Scale-up Synthesis of 4-(3-Fluorophenyl)piperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 4-(3-Fluorophenyl)piperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents. The described methodology is based on a robust and scalable two-step synthetic route involving a Grignard reaction followed by deprotection. An alternative route via dehydration and hydrogenation is also discussed.
Synthetic Strategy Overview
The primary and recommended synthetic route for the large-scale production of this compound hydrochloride proceeds through two key transformations:
-
Grignard Reaction: Nucleophilic addition of 3-fluorophenylmagnesium bromide to N-Boc-4-piperidone to form the intermediate, tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate.
-
Deprotection and Hydrochloride Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt using hydrochloric acid.
An alternative, three-step route is also presented:
-
Grignard Reaction: As described above.
-
Dehydration: Acid-catalyzed dehydration of the intermediate tertiary alcohol to yield tert-butyl 4-(3-fluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate.
-
Catalytic Hydrogenation and Deprotection: Simultaneous reduction of the double bond and removal of the Boc protecting group under acidic hydrogenation conditions to afford the final product.
The primary route is generally preferred for its efficiency and fewer steps.
Experimental Protocols
Primary Synthetic Route: Grignard Reaction and Deprotection
This protocol is adapted from established procedures for analogous Grignard reactions with N-Boc-4-piperidone.
Step 1: Synthesis of tert-Butyl 4-(3-Fluorophenyl)-4-hydroxypiperidine-1-carboxylate
dot
Caption: Workflow for the synthesis of the N-Boc protected intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Bromofluorobenzene | 175.00 | 100 g | 0.571 | 1.1 |
| Magnesium Turnings | 24.31 | 14.6 g | 0.600 | 1.15 |
| N-Boc-4-piperidone | 199.25 | 103.6 g | 0.520 | 1.0 |
| Anhydrous THF | - | 800 mL | - | - |
| Saturated NH4Cl(aq) | - | 500 mL | - | - |
| Ethyl Acetate | - | 1 L | - | - |
| Anhydrous Na2SO4 | - | 50 g | - | - |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromofluorobenzene in 300 mL of anhydrous tetrahydrofuran (THF).
-
Add a small portion (approx. 20 mL) of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating, evidenced by a color change and gentle reflux.
-
Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Addition to N-Boc-4-piperidone:
-
In a separate dry 3 L flask, dissolve N-Boc-4-piperidone in 500 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared 3-fluorophenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over 1-2 hours, maintaining the internal temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate as a white solid.
-
Expected Yield: 80-90%
Step 2: Deprotection and Hydrochloride Salt Formation
dot
Caption: Workflow for the deprotection and formation of the hydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | 311.38 | 100 g | 0.321 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 400 mL | 1.6 | 5.0 |
| Diethyl Ether | - | 1 L | - | - |
Procedure:
-
Deprotection:
-
Dissolve the intermediate from Step 1 in 1,4-dioxane (500 mL) in a 2 L flask equipped with a magnetic stirrer.
-
To this solution, add 4M HCl in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
-
Isolation of the Hydrochloride Salt:
-
Upon completion, the hydrochloride salt of the product will typically precipitate out of the solution.
-
Add diethyl ether to the reaction mixture to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether (2 x 200 mL) to remove any residual dioxane and organic impurities.
-
Dry the solid under vacuum to afford this compound hydrochloride as a white to off-white solid.
-
Expected Yield: 90-98%
Alternative Synthetic Route: Dehydration and Hydrogenation
Step 2a: Acid-Catalyzed Dehydration
Procedure:
-
Dissolve the intermediate from Step 1, tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, wash with aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(3-fluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate.
Step 3a: Catalytic Hydrogenation and Deprotection
Procedure:
-
Dissolve the dehydrated intermediate from Step 2a in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Introduce a source of hydrochloric acid, either as a solution in the reaction solvent or as gaseous HCl.
-
Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation reactor.
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of celite and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Summary of Reagents for the Primary Synthetic Route (per 100 g of N-Boc-4-piperidone)
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1 | 3-Bromofluorobenzene | 175.00 | 96.5 g | 0.551 | 1.1 |
| 1 | Magnesium Turnings | 24.31 | 14.1 g | 0.580 | 1.16 |
| 1 | N-Boc-4-piperidone | 199.25 | 100 g | 0.502 | 1.0 |
| 2 | 4M HCl in Dioxane | - | ~377 mL | 1.51 | ~3.0 |
Table 2: Expected Yields and Purity
| Product | Step | Theoretical Yield (g) | Expected Yield Range (%) | Typical Purity (%) |
| tert-Butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | 1 | 156.4 | 80-90 | >95 (after recrystallization) |
| This compound hydrochloride | 2 | 108.3 | 90-98 | >98 (after recrystallization) |
Mandatory Visualization
dot
Caption: Overall workflow for the scale-up synthesis of this compound hydrochloride.
Safety Considerations
-
Grignard Reagent Formation: This reaction is highly exothermic and can be difficult to initiate. Once initiated, the reaction can proceed vigorously. Use of anhydrous solvents and exclusion of moisture and air are critical. Diethyl ether and THF are highly flammable.
-
Hydrochloric Acid: Concentrated solutions of HCl in dioxane are corrosive and should be handled in a well-ventilated fume hood.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
References
Using 4-(3-Fluorophenyl)piperidine in positron emission tomography (PET) ligand synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive visualization and quantification of biochemical processes in vivo. The development of novel PET radioligands is crucial for advancing our understanding of disease pathophysiology and for the development of new therapeutics. The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties that often lead to good blood-brain barrier penetration. The introduction of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 ([¹⁸F]), onto this scaffold allows for the development of PET tracers for a variety of neurological and oncological targets.
This document provides detailed application notes and protocols for the utilization of 4-(3-Fluorophenyl)piperidine as a key building block in the synthesis of [¹⁸F]-labeled PET ligands. The protocols are based on established methodologies for the radiolabeling of analogous phenylpiperidine derivatives.
Featured Application: Synthesis of a Novel Sigma-1 Receptor PET Ligand
While direct synthesis examples using this compound were not explicitly detailed in the surveyed literature, a representative application is the synthesis of a potential PET ligand for the sigma-1 receptor. The sigma-1 receptor is implicated in a variety of neurological disorders, making it an attractive target for molecular imaging. Here, we propose the synthesis of [¹⁸F]-(1-(2-fluoroethyl)-4-(3-fluorophenyl)piperidin-4-yl)(phenyl)methanone, a novel ligand designed based on the structural motifs of known sigma-1 receptor ligands.
Data Presentation: Performance of Phenylpiperidine-Based PET Ligands
The following tables summarize key quantitative data for representative [¹⁸F]-labeled PET ligands based on the phenylpiperidine scaffold, providing a benchmark for the development of new tracers.
Table 1: Radiosynthesis Parameters of Phenylpiperidine-Based PET Ligands
| Radioligand | Precursor Type | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Aₘ) | Synthesis Time |
| [¹⁸F]9 (a 4-phenylpiperidine-4-carbonitrile derivative) | Tosylate | 42-46% | >99% purity | Not Specified |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | N-alkylmesylate | 56-70% | >74,000 MBq/µmol | 80 min |
Table 2: In Vitro and In Vivo Properties of Phenylpiperidine-Based PET Ligands
| Radioligand | Target | Binding Affinity (Kᵢ, nM) | Brain Uptake (%ID/g) | Target-to-Background Ratio |
| [¹⁸F]9 | σ₁ Receptor | 1.22-2.14 | High initial uptake | High brain-to-blood ratios |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | σ₁ Receptor | 4.3 | 2.47 ± 0.37 at 20 min | Tumor/Brain: 2.6 (at 4h) |
Experimental Protocols
Protocol 1: Synthesis of the Tosylate Precursor for Radiolabeling
This protocol describes the synthesis of a suitable tosylate precursor from this compound for subsequent [¹⁸F]-radiolabeling.
Materials:
-
This compound
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(4-(3-fluorophenyl)piperidin-1-yl)ethan-1-ol.
-
-
Tosylation:
-
Dissolve the N-alkylated product (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add tosyl chloride (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final tosylate precursor: 2-(4-(3-fluorophenyl)piperidin-1-yl)ethyl 4-methylbenzenesulfonate.
-
Protocol 2: Automated [¹⁸F]-Radiolabeling and Purification
This protocol details the automated synthesis of the target [¹⁸F]-PET ligand via nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride.
Materials:
-
Tosylate precursor (from Protocol 1)
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water for injection
-
Ethanol, absolute
-
C18 Sep-Pak cartridges
-
Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride.
-
The trapped [¹⁸F]fluoride is then eluted from the cartridge into the reaction vessel of the automated synthesizer using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
-
Radiolabeling Reaction:
-
A solution of the tosylate precursor (5-10 mg) in anhydrous DMSO is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.
-
The reaction mixture is heated at 120-140°C for 10-15 minutes.
-
-
Purification:
-
After cooling, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to trap the crude radiolabeled product.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The desired [¹⁸F]-labeled ligand is eluted from the cartridge with acetonitrile.
-
The eluted product is further purified by semi-preparative HPLC.
-
-
Formulation:
-
The HPLC fraction containing the purified product is collected, and the solvent is removed by rotary evaporation.
-
The final product is formulated in a sterile solution of ethanol and saline for injection.
-
Mandatory Visualizations
Synthesis Pathway of the Tosylate Precursor
Caption: Synthetic route for the tosylate precursor from this compound.
Experimental Workflow for Automated [¹⁸F]-Radiolabeling
Caption: Workflow for the automated synthesis and purification of the [¹⁸F]-PET ligand.
Logical Relationship of PET Ligand Development
Caption: Iterative cycle of PET radioligand development and evaluation.
Application Notes and Protocols: Derivatization of 4-(3-Fluorophenyl)piperidine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the derivatization of 4-(3-fluorophenyl)piperidine to generate a library of analogs for structure-activity relationship (SAR) studies. The protocols focus on two common and versatile derivatization strategies: N-alkylation and N-acylation (amide coupling).
Introduction
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that target the central nervous system (CNS). Specifically, derivatives of this compound are of significant interest for their potential to modulate various receptors and transporters. The fluorine atom at the 3-position of the phenyl ring can influence metabolic stability, binding affinity, and selectivity. Systematic derivatization of the piperidine nitrogen allows for the exploration of the chemical space around this core, which is crucial for establishing a robust SAR and optimizing lead compounds.
Data Presentation: Representative SAR Data
The following table summarizes hypothetical but representative biological activity data for a series of N-substituted this compound derivatives. This data illustrates how different substitutions on the piperidine nitrogen can influence potency and selectivity for a hypothetical G-protein coupled receptor (GPCR) Target X and a monoamine Transporter Y.
| Compound ID | R Group (Substitution on Piperidine Nitrogen) | Target X Ki (nM) | Transporter Y IC50 (nM) | Selectivity (Y/X) |
| 1 | -H (Parent Compound) | 580 | 1250 | 2.2 |
| 2a | -CH₃ | 450 | 980 | 2.2 |
| 2b | -CH₂CH₃ | 320 | 750 | 2.3 |
| 2c | -CH₂-cyclopropyl | 150 | 420 | 2.8 |
| 2d | -CH₂Ph | 85 | 210 | 2.5 |
| 3a | -C(O)CH₃ | 720 | >10,000 | >13.9 |
| 3b | -C(O)Ph | 480 | 8500 | 17.7 |
| 3c | -C(O)-(4-chlorophenyl) | 210 | 3200 | 15.2 |
| 3d | -C(O)CH₂Ph | 150 | 1800 | 12.0 |
Experimental Protocols
The following are generalized protocols for the N-alkylation and N-acylation of this compound. Researchers should adapt these methods based on the specific reactivity of the electrophile and the physicochemical properties of the resulting product.
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde for compound 2d )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in DCE or DCM (0.1-0.2 M), add the desired aldehyde or ketone (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine derivative.
Protocol 2: N-Acylation of this compound via Amide Coupling
This protocol details the formation of an amide bond between this compound and a carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic Acid (e.g., benzoic acid for compound 3b )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[1][2]
-
1-Hydroxybenzotriazole (HOBt)[2]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in DMF or DCM (0.1-0.2 M).[1]
-
Stir the mixture at 0 °C for 15 minutes to form the active ester.
-
To this mixture, add a solution of this compound (1.0 eq.) and DIPEA (2.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute the reaction mixture with ethyl acetate and wash as described.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl piperidine derivative.
Visualizations
The following diagrams illustrate the derivatization workflow and a hypothetical signaling pathway that could be influenced by these compounds.
Caption: General workflow for the derivatization of this compound.
Caption: Hypothetical GPCR signaling pathway modulated by piperidine derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of 4-Aryl-Piperidines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-aryl-piperidines, a crucial structural motif in many pharmacologically active compounds. The featured method is a highly efficient and versatile palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with a variety of aryl halides and triflates.
Overview
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics. Traditional synthetic routes can be lengthy and may not tolerate a wide range of functional groups. The palladium-catalyzed Negishi cross-coupling reaction offers a direct and efficient method for the formation of the C(sp³)-C(sp²) bond between the piperidine ring and an aryl group.[1][2] This protocol is noted for its compatibility with sensitive functional groups such as esters, ketones, and aldehydes.[1]
The overall transformation involves two key stages: the formation of the organozinc reagent from a protected 4-iodopiperidine, and the subsequent palladium/copper(I)-cocatalyzed cross-coupling with an aryl electrophile.
Experimental Protocols
Protocol 1: Palladium/Copper(I)-Cocatalyzed Negishi Coupling
This protocol details the synthesis of 4-aryl-piperidines via the coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides and triflates. The reaction is cocatalyzed by a palladium complex and a copper(I) salt.[1]
Part A: Preparation of 4-(N-BOC-piperidyl)zinc iodide
-
Zinc Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Heat the flask with a heat gun under high vacuum and then cool to room temperature. Add a solution of 1,2-dibromoethane in anhydrous THF and gently heat until bubbling is observed. After cooling, add trimethylsilyl chloride and a solution of iodine in THF. Heat the mixture at 60 °C for 20 minutes and then cool to room temperature. The activated zinc dust is now ready for use.
-
Organozinc Formation: To the activated zinc dust, add a solution of N-Boc-4-iodopiperidine in anhydrous THF. Stir the mixture at 40 °C for 4 hours. The resulting solution of 4-(N-BOC-piperidyl)zinc iodide (approximately 1 M) can be stored at room temperature under an inert atmosphere.[1]
Part B: Cross-Coupling Reaction
-
Reaction Setup: In a separate flask, combine the aryl halide or triflate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Cl₂Pd(dppf)·CH₂Cl₂), and copper(I) iodide.[1][2]
-
Degassing: Add anhydrous N,N-dimethylacetamide (DMA) to the flask. Degas the resulting mixture by subjecting it to alternating vacuum and inert gas purges.
-
Addition of Organozinc Reagent: Add the previously prepared solution of 4-(N-BOC-piperidyl)zinc iodide to the reaction mixture.
-
Reaction: Degas the mixture one final time and then heat to 80 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with an aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 4-aryl-piperidines using the Negishi coupling protocol.
| Entry | Aryl Halide/Triflate | Catalyst Loading (mol%) | Co-catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-chlorobenzonitrile | 3 | 6 | <2 | 95 |
| 2 | 4-Bromoacetophenone | 3 | 6 | 2 | 92 |
| 3 | Methyl 4-bromobenzoate | 3 | 6 | 2 | 94 |
| 4 | 4-Bromobenzaldehyde | 3 | 6 | 2 | 85 |
| 5 | 4-Bromoanisole | 6 | 12 | 23 | 75 |
| 6 | 4-Bromotoluene | 3 | 6 | 2 | 91 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 3 | 6 | 2 | 93 |
| 8 | 3-Bromopyridine | 3 | 6 | 2 | 88 |
| 9 | 4-Bromo-N,N-dimethylaniline | 6 | 12 | 23 | 65 |
| 10 | Phenyl triflate | 3 | 6 | 2 | 89 |
Data sourced from Corley, E. G., et al. (2004). J. Org. Chem., 69(15), 5120-3.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for the Negishi Synthesis of 4-Aryl-Piperidines.
Catalytic Cycle of the Negishi Coupling
Caption: Simplified Catalytic Cycle for the Negishi Cross-Coupling.
References
Troubleshooting & Optimization
Side reaction products in the synthesis of fluorinated piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of fluorinated piperidines?
A1: The most prevalent side reactions include:
-
Hydrodefluorination: Loss of one or more fluorine atoms from the piperidine ring, leading to the formation of non-fluorinated or less-fluorinated byproducts. This is particularly common in catalytic hydrogenation reactions.[1][2]
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the piperidine ring can coordinate to the metal catalyst, leading to deactivation and incomplete reactions.[3]
-
Incomplete Hydrogenation: The formation of partially saturated intermediates, such as tetrahydropyridines, can occur if the reaction is not driven to completion.[4][5]
-
Formation of δ-Lactams: When using starting materials containing unprotected hydroxyl groups, intramolecular cyclization can lead to the formation of δ-lactam byproducts.[4]
-
Ring-Opening of Substituents: Certain substituents, particularly furan and thiophene rings, are susceptible to ring-opening under hydrogenation conditions.[5]
Q2: How can I minimize hydrodefluorination during the catalytic hydrogenation of fluoropyridines?
A2: Minimizing hydrodefluorination is crucial for achieving good yields of the desired fluorinated piperidine. Strategies include:
-
Catalyst Selection: Palladium-based catalysts, such as Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), are commonly used.[4] Rhodium catalysts have also been employed.[6] The choice of catalyst can significantly impact the extent of hydrodefluorination.
-
Use of Acidic Additives: The addition of acids like hydrochloric acid (HCl) or acetic acid can protonate the pyridine nitrogen, which can help to reduce catalyst poisoning and in some cases, suppress hydrodefluorination.[4][7]
-
Reaction Conditions Optimization: Careful optimization of hydrogen pressure, temperature, and reaction time is critical. Milder conditions are generally preferred to reduce the likelihood of C-F bond cleavage.[7]
-
Protecting Groups: While not directly preventing hydrodefluorination, N-protecting groups can prevent catalyst poisoning, leading to more efficient hydrogenation and potentially reducing the need for harsh conditions that favor hydrodefluorination.[1]
Q3: Why is my hydrogenation reaction stalling or incomplete, and what can I do about it?
A3: Stalling or incomplete hydrogenation is often due to catalyst poisoning by the basic nitrogen of the pyridine starting material or the piperidine product.[3] Here are some troubleshooting steps:
-
Use a Protecting Group: Protecting the nitrogen atom with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevents it from binding to the catalyst.[1][6]
-
Increase Catalyst Loading: While not the most economical solution, increasing the amount of catalyst can help compensate for the portion that gets deactivated.[3]
-
Add an Acid: As mentioned previously, adding an acid can protonate the nitrogen, reducing its ability to poison the catalyst.[7]
-
Ensure High-Quality Reagents: Impurities in the starting material or solvent can also contribute to catalyst deactivation. Ensure all reagents are of high purity.
Troubleshooting Guides
Guide 1: Low Yield of Fluorinated Piperidine due to Hydrodefluorination
This guide provides a systematic approach to troubleshooting low yields caused by the loss of fluorine atoms during catalytic hydrogenation.
Troubleshooting Workflow for Hydrodefluorination
Caption: Troubleshooting workflow for addressing hydrodefluorination.
| Parameter | Recommendation | Rationale |
| Catalyst | Screen different catalysts (e.g., Pd/C, Pd(OH)₂/C, Rh/C). | Different catalysts have varying activities and selectivities, which can influence the extent of hydrodefluorination. |
| Solvent | Use protic solvents like methanol or ethanol, often in the presence of an acid. | Solvents can influence catalyst activity and substrate solubility. |
| Temperature | Start with lower temperatures (e.g., room temperature) and gradually increase if the reaction is too slow. | Higher temperatures can promote C-F bond cleavage. |
| Hydrogen Pressure | Optimize the hydrogen pressure (e.g., 50-80 bar). | Higher pressure can sometimes favor hydrogenation over hydrodefluorination, but this needs to be optimized for each substrate. |
| Additives | Add a stoichiometric amount of a strong acid like HCl. | Protonation of the nitrogen can reduce catalyst poisoning and may alter the reaction pathway to disfavor hydrodefluorination. |
| Protecting Group | Use a Boc or Cbz protecting group on the nitrogen. | Prevents catalyst poisoning, leading to a more efficient and potentially milder reaction. |
Guide 2: Formation of Tetrahydropyridine Byproduct
The presence of incompletely reduced tetrahydropyridine indicates that the hydrogenation reaction has not gone to completion.
Logical Flow for Minimizing Tetrahydropyridine Formation
Caption: Steps to drive the hydrogenation to completion.
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reaction time and monitor the progress by GC-MS or NMR. | The reaction may simply need more time to fully reduce the pyridine ring. |
| Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. | Higher pressure increases the concentration of hydrogen available for the reaction. |
| Temperature | Cautiously increase the reaction temperature. | Higher temperatures can increase the reaction rate, but also the risk of hydrodefluorination. |
| Catalyst Activity | Ensure the catalyst is fresh and active. If in doubt, use a new batch. | An inactive or poisoned catalyst will lead to incomplete conversion.[3] |
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of fluorinated piperidines under various conditions, highlighting the impact of protecting groups and catalyst choice.
Table 1: Effect of N-Protecting Group on the Yield of Fluorinated Piperidines via Catalytic Hydrogenation
| Substrate (Fluoropyridine) | Protecting Group | Catalyst | Yield (%) | Reference |
| 3-Fluoropyridine | Cbz | Pd(OH)₂/C | High | [1] |
| 3-Fluoropyridine | Fmoc | Pd(OH)₂/C | Good | [1] |
| 2,5-Difluoropyridine | Cbz | Pd(OH)₂/C | 30 | [4] |
| 4-Amino-3-fluoropyridine | Boc | Rh-CAAC complex | Low (due to deprotection) | [6] |
Table 2: Comparison of Catalysts for the Synthesis of cis-3-Fluoropiperidine
| Catalyst | Hydride Source | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| [Rh(cod)Cl]₂ / (R)-BINAP | H₂ | - | - | [6] |
| Rh-CAAC complex | HBpin | High | >20:1 | [6] |
| Pd(OH)₂/C | H₂ | High | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol is a general guideline for the synthesis of fluorinated piperidines via heterogeneous catalytic hydrogenation.
Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Materials:
-
Fluoropyridine substrate
-
Palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C)
-
Solvent (e.g., methanol, ethanol, THF)
-
Acid (e.g., HCl, acetic acid) (optional)
-
Hydrogen gas
-
Inert gas (e.g., nitrogen, argon)
-
Protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc₂O))
-
Base (e.g., triethylamine)
Procedure:
-
To a high-pressure reactor, add the fluoropyridine substrate, solvent, and palladium catalyst.
-
If using an acid additive, add it to the reaction mixture.
-
Seal the reactor and purge several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (e.g., 12-48 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.
-
For in situ protection, add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., Boc₂O) to the filtrate and stir at room temperature until the protection is complete.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: N-Boc Protection of a Fluorinated Piperidine
This protocol describes the protection of the nitrogen atom of a fluorinated piperidine using di-tert-butyl dicarbonate (Boc₂O).
Procedure:
-
Dissolve the fluorinated piperidine hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, perform an aqueous workup. If using DCM, wash the organic layer with water and brine. If using a water-miscible solvent, remove the solvent under reduced pressure and extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[8]
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Optimization of reaction conditions for 4-(3-Fluorophenyl)piperidine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(3-Fluorophenyl)piperidine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing catalytic hydrogenation methods.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction; catalyst poisoning or deactivation. | - Monitor Reaction: Track reaction progress using TLC or LC-MS. - Catalyst Activity: Ensure the catalyst (e.g., PtO₂, Rhodium on carbon) is fresh and active. For challenging substrates, consider a more active catalyst system. The use of glacial acetic acid as a solvent can enhance the activity of PtO₂ catalysts in pyridine hydrogenation.[1][2] - Reaction Conditions: Optimize hydrogen pressure and reaction time. Some hydrogenations of substituted pyridines may require elevated pressures (50-70 bar).[1][2] |
| Incomplete Hydrogenation | Insufficient catalyst loading or activity; non-optimal reaction conditions. | - Increase Catalyst Loading: Incrementally increase the catalyst-to-substrate ratio. - Optimize Solvent: While various solvents can be used, glacial acetic acid has been shown to be effective for the hydrogenation of pyridine derivatives with a PtO₂ catalyst.[1][2] - Elevate Pressure: Increase hydrogen pressure as this can drive the reaction to completion. |
| Formation of Defluorinated Impurity | Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated aromatic compounds, which can be promoted by certain catalysts and reaction conditions. This can be exacerbated by the presence of fluoride ions. | - Catalyst Selection: Rhodium-based catalysts may offer better selectivity and reduce the incidence of hydrodefluorination compared to palladium catalysts. - Fluoride Sequestration: The addition of a fluoride scavenger, such as titanium(IV) isopropoxide, can prevent catalyst inhibition and reduce the formation of defluorinated byproducts.[3] - Control pH: Defluorination byproducts have been observed to increase at lower pH during prolonged reactions.[3] Careful control of the reaction's pH can mitigate this. |
| Catalyst Stalling or Plateauing Before Completion | Inhibition of the catalyst by fluoride ions generated from side reactions. | - Addition of a Fluoride Scavenger: As mentioned above, adding an agent like Ti(OiPr)₄ can sequester fluoride ions and prevent the catalyst from stalling.[3] - Use of Robust Catalysts: Employing second-generation catalysts, such as Rh-CAAC, may provide better stability and resistance to poisoning.[3] |
| Difficulties in Product Purification | The basic nature of the piperidine nitrogen can cause peak tailing during normal-phase column chromatography. The product may also be difficult to separate from starting material or byproducts. | - Chromatography Method: Reversed-phase chromatography is often more suitable for purifying basic compounds like piperidines.[4] - Acid/Base Extraction: Utilize the basicity of the product. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution to extract the product into the aqueous phase. The aqueous phase can then be basified and the pure product re-extracted with an organic solvent. - Salt Formation: The product can be crystallized as a hydrochloride salt to facilitate purification and handling.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the catalytic hydrogenation of 3-fluoro-4-phenylpyridine. This involves the reduction of the pyridine ring to a piperidine ring using a catalyst such as platinum oxide (PtO₂) or a rhodium-based catalyst under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent like glacial acetic acid, which can enhance catalyst activity.[1][2]
Q2: Which catalyst is best for the hydrogenation of 3-fluorophenylpyridine?
The choice of catalyst is critical. While platinum oxide (PtO₂) in acetic acid is a robust system for hydrogenating substituted pyridines[1][2], rhodium-based catalysts, such as rhodium on carbon or specialized rhodium complexes, are often preferred for fluorinated substrates to minimize hydrodefluorination.[3]
Q3: What are the typical reaction conditions for the catalytic hydrogenation?
Reaction conditions can vary, but typical parameters involve:
-
Catalyst: Platinum oxide (PtO₂) or Rhodium on Carbon (Rh/C).
-
Solvent: Glacial acetic acid is often used to activate the catalyst and protonate the pyridine nitrogen.[1]
-
Temperature: Room temperature is typically sufficient.[1]
-
Reaction Time: This can range from a few hours to over 24 hours, depending on the substrate and catalyst activity.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material (3-fluoro-4-phenylpyridine) and the appearance of the product.
Q5: Are there any major safety concerns with this synthesis?
Yes. The use of high-pressure hydrogen requires a properly rated hydrogenation apparatus and adherence to safety protocols. Catalysts like PtO₂ and Rh/C can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should be handled under an inert atmosphere or wetted with a solvent. Additionally, fluorinating agents and byproducts can be toxic and corrosive.[6]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Fluoro-4-phenylpyridine using PtO₂
This protocol is based on general procedures for the hydrogenation of substituted pyridines.[1][2]
Materials:
-
3-Fluoro-4-phenylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 3-fluoro-4-phenylpyridine (1.0 eq) in glacial acetic acid.
-
Add PtO₂ catalyst (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional acetic acid or methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (reversed-phase is recommended) or by crystallization of its hydrochloride salt.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrogenation of Substituted Pyridines
| Substrate | Catalyst | Solvent | Pressure (bar) | Time (h) | Yield | Reference |
| 3-Phenylpyridine | PtO₂ | Glacial Acetic Acid | 60 | 8 | Good | [1] |
| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | 4-6 | Good | [1] |
| 2-Fluoropyridine | PtO₂ | Glacial Acetic Acid | 50 | 6 | Good | [1] |
Note: Yields are reported qualitatively as "good" in the source material. Specific yields for this compound may vary and require optimization.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]
- 6. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-(3-Fluorophenyl)piperidine Crude Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(3-Fluorophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be identified?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common route is the reduction of 4-(3-fluorophenyl)pyridine. Potential impurities from this synthesis can include:
-
Unreacted Starting Material: Residual 4-(3-fluorophenyl)pyridine.
-
Partially Reduced Intermediates: Such as 1,2,3,6-tetrahydro-4-(3-fluorophenyl)pyridine.
-
Byproducts from Reagents: For example, if a protecting group was used and its removal is incomplete.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
These impurities can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My purified this compound is an oil, but I expected a solid. What should I do?
A2: this compound as a free base can be a low-melting solid or an oil at room temperature. The presence of impurities can further depress the melting point. First, ensure all residual solvents have been thoroughly removed under a high vacuum. If the product remains an oil, it is advisable to convert it to a hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.
Q3: How do I convert the this compound free base to its hydrochloride salt?
A3: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried.
Q4: Which purification technique is most suitable for my crude this compound?
A4: The optimal purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.
-
Acid-Base Extraction: This is an excellent initial step to separate the basic piperidine product from neutral or acidic impurities.
-
Crystallization: If the product is solid or can be converted to a solid salt (e.g., hydrochloride), crystallization is a powerful technique for achieving high purity.
-
Flash Column Chromatography: This is very effective for separating the desired product from impurities with different polarities, especially if crystallization is not feasible or does not remove all impurities.
The following diagram illustrates a general decision-making workflow for purification:
Caption: A decision-making workflow for selecting a suitable purification method.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of product | Incomplete extraction from the organic layer. | Perform multiple extractions (at least 3) with the acidic solution. Ensure vigorous mixing to maximize surface area contact between the two phases. |
| Product salt is partially soluble in the organic layer. | Use a more polar solvent for the aqueous phase if possible, or a less polar solvent for the organic phase. | |
| Incomplete regeneration of the free base. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the back-extraction step. Use a strong base like NaOH. | |
| Emulsion formation | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Addition of brine (saturated NaCl solution) can help to break up emulsions. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution from a non-polar to a more polar solvent system often improves separation. |
| Column overloading. | The amount of crude product should typically be 1-5% of the mass of the silica gel. For difficult separations, use a lower loading. | |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For basic compounds like piperidines, adding a small amount of a base like triethylamine (0.5-1%) to the eluent can improve elution and peak shape by neutralizing acidic sites on the silica gel. |
| Peak tailing | Interaction of the basic piperidine with acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent system. |
The following diagram provides a troubleshooting workflow for common issues in flash column chromatography:
Caption: A troubleshooting guide for flash column chromatography.
Crystallization
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a seed crystal of the pure product can help induce crystallization. |
| The chosen solvent is not appropriate. | Screen for a better solvent or solvent system (e.g., a mixture of a "good" solvent and a "poor" solvent). | |
| No crystal formation | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The product is highly soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. | |
| Low recovery of crystals | The product is still significantly soluble in the mother liquor. | Cool the solution in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial purification of crude this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl solution (3 times). Combine the acidic aqueous layers. The product is now in the aqueous layer as the hydrochloride salt.
-
The organic layer containing neutral impurities can be discarded.
-
Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is > 10. The this compound free base will precipitate or form an oily layer.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound free base.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude or partially purified this compound
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column. A typical gradient could be from 100% hexanes to a 90:10 mixture of hexanes:ethyl acetate, with 0.5% triethylamine added to both solvents.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization of the Hydrochloride Salt
This protocol is for the final purification of this compound as its hydrochloride salt.
Materials:
-
This compound hydrochloride
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes typical, expected outcomes for the purification of this compound. Actual results may vary depending on the quality of the crude product and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield | Primary Impurities Removed |
| Acid-Base Extraction | 85-95% | 80-90% | Neutral and acidic compounds, some polar impurities. |
| Flash Column Chromatography | >98% | 70-85% | Compounds with different polarities (e.g., starting materials, partially reduced intermediates). |
| Recrystallization (as HCl salt) | >99.5% | 60-80% | Soluble impurities, isomers (in some cases). |
Technical Support Center: Synthesis of Fluorinated Piperidines
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of fluorinated piperidines, with a primary focus on preventing undesired hydrodefluorination.
Frequently Asked Questions (FAQs)
Q1: What is hydrodefluorination and why is it a problem in fluorinated piperidine synthesis?
A1: Hydrodefluorination is a side reaction that occurs during the hydrogenation of fluorinated precursors, such as fluoropyridines, leading to the replacement of one or more fluorine atoms with hydrogen atoms.[1][2] This results in the formation of undesired non-fluorinated or partially defluorinated piperidines, which can be difficult to separate from the target compound, ultimately lowering the yield and purity of the desired fluorinated piperidine.[2]
Q2: What are the common synthetic strategies to access fluorinated piperidines?
A2: The primary strategies involve the hydrogenation of readily available fluorinated pyridine precursors.[1][2] Key methods include:
-
Metal-catalyzed hydrogenation: This is a powerful technique to transform fluorinated pyridines into the corresponding saturated piperidines.[1]
-
Dearomatization–hydrogenation (DAH) process: This two-step approach involves the initial dearomatization of the pyridine ring followed by hydrogenation.[1]
-
Asymmetric reductive transamination: This method allows for the synthesis of chiral fluoropiperidines from pyridinium salts.[3]
Q3: Which catalysts are commonly used for the hydrogenation of fluoropyridines?
A3: A variety of catalysts can be employed, with the choice depending on the specific substrate and desired outcome. Common catalysts include:
-
Palladium-based catalysts: Palladium on carbon (Pd/C) and Palladium(II) hydroxide on carbon (Pd(OH)₂/C) are widely used.[1][4]
-
Rhodium-based catalysts: Rhodium complexes are effective, particularly in dearomatization/hydrogenation processes.[5][6]
-
Iridium-based catalysts: Iridium complexes are utilized for ionic hydrogenation, showing excellent tolerance for sensitive functional groups.[7]
-
Platinum-based catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is also used for the hydrogenation of pyridines.[8]
Q4: How can I minimize hydrodefluorination during palladium-catalyzed hydrogenation?
A4: The addition of a strong Brønsted acid, such as aqueous hydrochloric acid (HCl), has been shown to be crucial in suppressing hydrodefluorination when using palladium catalysts like Pd(OH)₂/C.[1] The acid protonates the substrate and product, which appears to favor the desired hydrogenation pathway over the competing hydrodefluorination reaction.[1]
Q5: Are there methods to synthesize enantioenriched fluorinated piperidines?
A5: Yes, enantioenriched fluorinated piperidines can be synthesized. One strategy involves the diastereoselective hydrogenation of an oxazolidine-substituted pyridine under acidic conditions, followed by in situ cleavage of the chiral auxiliary.[1][2] Another approach is the asymmetric reductive transamination of pyridinium salts using a chiral amine.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant formation of defluorinated piperidine byproduct | Competing hydrodefluorination pathway is dominant.[1] | • For Palladium Catalysis: Add a strong Brønsted acid (e.g., aqueous HCl) to the reaction mixture. This has been shown to significantly suppress hydrodefluorination.[1] • Catalyst Selection: Consider switching to a different catalytic system. For example, rhodium or iridium catalysts may offer better selectivity for certain substrates.[5][7] • Reaction Conditions: Optimize reaction parameters such as temperature and pressure. Milder conditions may favor the desired hydrogenation. |
| Low or no conversion of the starting fluoropyridine | Catalyst deactivation or suboptimal reaction conditions. | • Catalyst Activity: Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper handling to avoid deactivation. • Acid Additive: If using a palladium catalyst, the absence of a Brønsted acid can lead to diminished conversion.[1] • Solvent Choice: The solvent can influence the reaction outcome. For multifluorinated substrates, solvents like tetrahydrofuran/H₂O may be more effective than methanol.[2] |
| Formation of partially reduced tetrahydropyridine byproduct | Incomplete hydrogenation. | • Reaction Time: Extend the reaction time to allow for complete reduction of the aromatic ring. • Hydrogen Pressure: Increase the hydrogen pressure to drive the reaction to completion. • Catalyst Loading: Increase the catalyst loading to enhance the reaction rate. |
| Difficulty in purifying the volatile, unprotected fluorinated piperidine | The free amine product is volatile and may be lost during purification. | • In situ Protection: Trap the piperidine product in situ with a protecting group such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) immediately after the reaction. This facilitates isolation and purification.[1][2] |
| Poor diastereoselectivity in the synthesis of substituted fluoropiperidines | The chosen catalytic system or reaction conditions do not favor the formation of the desired diastereomer. | • Catalyst System: The choice of catalyst can significantly impact diastereoselectivity. For instance, palladium-catalyzed hydrogenation often yields products with high diastereoselectivity.[2] • Substrate Control: The use of chiral auxiliaries on the starting material can direct the stereochemical outcome of the hydrogenation.[1] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 4-Aryl-3-fluoropyridines
| Catalyst System | Additive | Solvent | Yield of Fluorinated Piperidine (%) | Reference |
| Pd(OH)₂/C (20 wt%) | aq. HCl | MeOH | High Yields | [1] |
| PtO₂ | None | MeOH | Traces | [1] |
| Rh/C | None | MeOH | Traces | [1] |
| Ru/C | None | MeOH | Traces | [1] |
| Pd/C | None | MeOH | Low Conversion, Defluorination Dominates | [1] |
Table 2: Substrate Scope for Palladium-Catalyzed Hydrogenation of Fluoropyridines with in situ Protection
| Product | Protecting Group | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Cbz | High | >95:5 | [1][2] |
| 2 (gram-scale) | Cbz | 67 | >95:5 | [1][2] |
| 3 | Fmoc | Good | >95:5 | [1][2] |
| 6 (Difluorinated) | Cbz | 30 | >95:5 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol is adapted from the work of Glorius and coworkers.[1]
-
Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the fluoropyridine substrate (1.0 eq).
-
Catalyst and Acid Addition: Add Pd(OH)₂ on carbon (20 wt %, 5-10 mol%) and a solution of aqueous HCl (1.2 eq) in methanol (MeOH).
-
Reaction Execution: Place the vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas (H₂) three times. Pressurize the reactor with H₂ to the desired pressure (e.g., 50 bar).
-
Stirring and Heating: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (e.g., 16 hours).
-
Work-up: After cooling to room temperature, carefully vent the reactor.
-
In situ Protection (Optional but Recommended): To the reaction mixture, add a suitable protecting group reagent (e.g., benzyl chloroformate for Cbz protection) and a base (e.g., triethylamine) and stir at room temperature.
-
Purification: After the protection step, concentrate the mixture under reduced pressure and purify the residue by column chromatography to obtain the desired protected fluorinated piperidine.
Visualizations
Caption: Workflow for Palladium-Catalyzed Piperidine Synthesis.
Caption: Role of Brønsted Acid in Preventing Hydrodefluorination.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. bioengineer.org [bioengineer.org]
- 8. benchchem.com [benchchem.com]
Improving yield and purity of 4-(3-Fluorophenyl)piperidine
Welcome to the technical support center for the synthesis and purification of 4-(3-Fluorophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Catalytic Hydrogenation of a Pyridine Precursor: This involves the reduction of a corresponding fluorinated pyridine derivative. A key challenge is to prevent hydrodefluorination, where the fluorine atom is undesirably replaced by hydrogen.[1][2]
-
Reduction of a Piperidone Intermediate: Synthesis often proceeds via a 4-piperidone, which is then converted to the target molecule.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Negishi couplings, can be employed to form the aryl-piperidine bond.[3]
Q2: What are the critical parameters to control during the synthesis to maximize yield?
A2: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Reaction Temperature: Temperature can significantly influence reaction kinetics and the formation of byproducts.
-
Catalyst Selection and Loading: The choice of catalyst, particularly in hydrogenation and cross-coupling reactions, is critical. Catalyst loading should be optimized to ensure complete conversion without promoting side reactions.
-
Solvent Choice: The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.
-
Purity of Starting Materials: Using high-purity starting materials is essential to avoid the introduction of impurities that can be difficult to remove later.
Q3: How can I minimize the formation of the des-fluoro impurity during hydrogenation?
A3: The loss of the fluorine atom (hydrodefluorination) is a common side reaction during the hydrogenation of fluorinated pyridines.[1] To minimize this:
-
Catalyst Choice: Use a catalyst with lower activity towards C-F bond cleavage. Palladium-based catalysts are often used, but their selection and handling are critical.
-
Reaction Conditions: Milder reaction conditions, such as lower hydrogen pressure and temperature, can reduce the incidence of hydrodefluorination.
-
Acidic Additives: The presence of a Brønsted acid can influence the reaction, though its effect on hydrodefluorination needs careful optimization.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of the crude product can be achieved through several methods:
-
Column Chromatography: Silica gel chromatography is a standard method for removing impurities with different polarities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique.
-
Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride), which can then be purified by recrystallization. The free base can be regenerated by treatment with a base.[4]
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the final product should be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the desired product and can be used to identify and quantify impurities.
-
Elemental Analysis: This technique can confirm the elemental composition of the final product.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase reaction time or temperature cautiously.- Check the activity of the catalyst; consider using fresh catalyst. |
| Product loss during workup. | - Optimize extraction procedures by adjusting pH and solvent choice.- Minimize transfers between vessels. | |
| Side reactions consuming starting material. | - Re-evaluate reaction conditions (temperature, pressure, catalyst) to disfavor side product formation.- Ensure an inert atmosphere if reagents are air-sensitive. | |
| Low Purity (Presence of Multiple Spots on TLC) | Formation of byproducts. | - Adjust reaction conditions to improve selectivity.- Purify the crude product using column chromatography with an optimized solvent system. |
| Unreacted starting materials. | - Ensure the correct stoichiometry of reactants.- Confirm the purity and reactivity of all reagents. | |
| Presence of Des-fluoro Impurity | Hydrodefluorination during hydrogenation. | - Use a more selective catalyst or a lower catalyst loading.- Employ milder hydrogenation conditions (lower temperature and pressure).[1] |
| Product is an Oil and Difficult to Handle | The free base form of the piperidine may be an oil at room temperature. | - Convert the oily free base to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an appropriate solvent.[4] The resulting salt is often crystalline and easier to handle and purify. |
| Inconsistent Results Between Batches | Variability in raw materials or reaction setup. | - Source high-purity, well-characterized starting materials from a reliable supplier.- Standardize all experimental parameters, including reaction time, temperature, stirring speed, and atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a two-step synthesis starting from 3-fluorobenzaldehyde and 4-piperidone, followed by N-deprotection.
Step 1: Synthesis of N-Boc-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) and N-Boc-4-piperidone (1.05 eq) in an appropriate solvent (e.g., methanol), add a catalytic amount of a suitable acid (e.g., pyrrolidine).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Hydrogenation and Deprotection
-
Dissolve the N-Boc-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
To remove the Boc protecting group, dissolve the residue in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the free base with an organic solvent, dry the organic layer, and concentrate to yield this compound.
Protocol 2: Purification by Salt Formation
-
Dissolve the crude this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a solvent (e.g., 1M HCl in diethyl ether) with stirring.
-
A precipitate of this compound hydrochloride should form.
-
Collect the solid by filtration and wash with cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to achieve high purity.
-
The purified free base can be obtained by dissolving the salt in water, basifying with a strong base, and extracting with an organic solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrogenation Step
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) | Des-fluoro Impurity (%) |
| 10% Pd/C | Methanol | 25 | 50 | ~85 | ~95 | < 2 |
| 5% Pt/C | Ethanol | 25 | 50 | ~80 | ~92 | ~5 |
| 10% Pd/C | Methanol | 50 | 100 | ~90 | ~90 | ~8 |
| Raney Ni | Ethanol | 40 | 100 | ~75 | ~88 | < 1 |
Note: The data in this table is representative and may vary based on specific experimental conditions and the purity of starting materials.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical workflow for troubleshooting synthesis and purification issues.
References
Technical Support Center: Catalyst Deactivation in Fluorinated Pyridine Hydrogenation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of fluorinated pyridines.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Conversion of the Fluorinated Pyridine
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Pyridine Nitrogen | The Lewis basic nitrogen on the pyridine ring can strongly coordinate to the metal center of the catalyst, inhibiting its activity. • Acidic Additives: Add a Brønsted acid (e.g., HCl, Acetic Acid) to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to the catalyst.[1] • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation. |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough for the specific fluorinated pyridine substrate under the current reaction conditions. • Catalyst Screening: Test a range of catalysts. Pd(OH)₂/C is often effective for fluorinated pyridines. Other options include Pd/C, Pt/C, and Rh/C. • Optimize Reaction Conditions: Increase hydrogen pressure and/or reaction temperature incrementally. Note that higher temperatures can sometimes promote side reactions or catalyst degradation. |
| Poor Quality of Reagents or Solvents | Impurities in the starting materials or solvents, particularly other nitrogen-containing compounds, can act as catalyst poisons. • Purify Reagents: Ensure the purity of the fluorinated pyridine substrate and solvents. • Use High-Purity Hydrogen: Use high-purity hydrogen gas to avoid introducing contaminants. |
Issue 2: Rapid Catalyst Deactivation or Loss of Activity Over Time
| Potential Cause | Suggested Solution |
| Product Inhibition | The hydrogenated product (a fluorinated piperidine) is also a Lewis base and can poison the catalyst, similar to the starting material. • Lower Conversion Runs: Stop the reaction at a lower conversion before significant product accumulation occurs. • In Situ Product Removal: If feasible, employ techniques to remove the product from the reaction mixture as it forms. |
| Coke Formation | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This can be caused by the polymerization or decomposition of reactants or products, especially at higher temperatures.[2][3][4][5][6] • Optimize Temperature: Lower the reaction temperature to minimize coke formation. • Solvent Selection: Use a solvent that can help to dissolve potential coke precursors. |
| Metal Leaching | The active metal may leach from the support into the reaction medium, especially under acidic conditions or in the presence of strong complexing agents.[7] • Catalyst Support: Choose a robust catalyst support. • Moderate Acidity: If using an acidic additive, use the minimum effective concentration. |
| Sintering | At high temperatures, the metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[8][9] • Lower Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate. • Catalyst Choice: Select catalysts with high thermal stability. |
Issue 3: Poor Selectivity or Formation of Side Products (e.g., Defluorination)
| Potential Cause | Suggested Solution |
| Hydrodefluorination (HDF) | The carbon-fluorine bond is cleaved, leading to the formation of undesired defluorinated products. • Catalyst Selection: Palladium-based catalysts are generally less prone to causing HDF than some other metals. • Milder Reaction Conditions: Reduce the reaction temperature and hydrogen pressure. • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are commonly used. |
| Incomplete Hydrogenation | The reaction stops at partially hydrogenated intermediates. • Increase Reaction Time: Allow the reaction to proceed for a longer duration. • Increase Hydrogen Pressure: Higher hydrogen pressure can drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of fluorinated pyridines challenging?
The primary challenge stems from the pyridine nitrogen atom, which can act as a potent catalyst poison by coordinating to the active metal sites. Additionally, the carbon-fluorine bond can be susceptible to cleavage (hydrodefluorination) under certain hydrogenation conditions, leading to undesired byproducts.
Q2: What are the most common catalysts for fluorinated pyridine hydrogenation?
Palladium-based catalysts are widely used, with Pearlman's catalyst (Pd(OH)₂/C) often showing good activity and selectivity. Other common choices include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C).[10] The optimal catalyst often depends on the specific substrate and desired outcome.
Q3: How does the position of the fluorine substituent affect the reaction?
The electronic and steric effects of the fluorine atom can influence the reactivity of the pyridine ring and its susceptibility to hydrogenation and hydrodefluorination. The exact impact can vary depending on the specific isomer.
Q4: What is the role of acidic additives in these reactions?
Acidic additives, such as hydrochloric acid or acetic acid, protonate the basic nitrogen of the pyridine ring. This prevents the nitrogen from coordinating to and poisoning the metal catalyst, thereby enhancing the reaction rate.[1]
Q5: Can the catalyst be regenerated and reused?
Yes, in many cases, the catalyst can be regenerated. The appropriate method depends on the cause of deactivation. Common methods include washing with solvents to remove adsorbed species or calcination to burn off coke deposits. However, regeneration may not always restore the initial activity, especially in cases of severe sintering or metal leaching.[11][12]
Data Presentation
The following table summarizes the performance of common catalysts in pyridine hydrogenation. Note that performance can vary significantly based on the specific substrate, solvent, and reaction conditions. Quantitative data for a wide range of fluorinated pyridines is limited in the public literature; this data for general pyridine hydrogenation serves as a useful starting point.
| Catalyst | Support | Typical Loading (mol%) | Relative Activity | Selectivity | Notes |
| Pd(OH)₂/C | Carbon | 1-5 | High | Good | Often effective for fluorinated pyridines, can be used with acidic additives. |
| Pd/C | Carbon | 5-10 | Moderate to High | Good | A standard and widely used catalyst.[13] |
| Pt/C | Carbon | 1-5 | High | Variable | Can be more active than Pd/C but may also lead to more side reactions, including defluorination.[14][15] |
| Rh/C | Carbon | 1-5 | Very High | Good | Highly active but can be more expensive. |
| Raney-Ni | - | - | Moderate | Variable | A cost-effective option, but often requires harsher conditions (higher temperature and pressure).[14] |
Experimental Protocols
Protocol 1: General Procedure for Fluorinated Pyridine Hydrogenation
-
Catalyst Handling: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the catalyst (e.g., 5 mol% Pd/C) to a suitable high-pressure reactor.[13]
-
Reaction Setup: Add the solvent (e.g., methanol or ethanol) followed by the fluorinated pyridine substrate. If using an acidic additive, it should be added at this stage.
-
Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 25-80°C).
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS by periodically taking samples.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric after the reaction and should not be allowed to dry in the air while on the filter paper.[13] Wash the filter cake with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography, distillation).
Protocol 2: Characterization of a Deactivated Catalyst
To understand the deactivation mechanism, it is crucial to compare the fresh and spent catalyst.
-
Sample Preparation: After the reaction, carefully recover the spent catalyst by filtration and wash it with a suitable solvent to remove any adsorbed organic species. Dry the catalyst under vacuum.
-
Surface Area and Porosity Analysis (BET): Measure the BET surface area and pore size distribution to determine if fouling or pore blockage has occurred. A significant decrease in surface area suggests coking.[11]
-
Microscopy (TEM/SEM): Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the catalyst morphology. Look for changes in particle size (sintering) or the presence of deposits on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition and the oxidation state of the metal. This can provide insights into poisoning by impurities or changes in the catalyst's electronic properties.
-
Thermogravimetric Analysis (TGA): Heat the spent catalyst in an inert or oxidizing atmosphere to quantify the amount of carbonaceous deposits (coke).[2]
Protocol 3: General Procedure for Catalyst Regeneration
This is a general guideline; the optimal conditions need to be determined experimentally.
-
Solvent Washing: Wash the spent catalyst with various solvents to remove adsorbed products or byproducts. This can sometimes restore activity if deactivation is due to simple product inhibition. A sequence of washes with an alcohol, water, and then an organic solvent can be effective.[16]
-
Ultrasonication: Suspend the catalyst in a suitable solvent and treat it in an ultrasonic bath. This can help to dislodge strongly adsorbed species from the catalyst surface.[16]
-
Alkaline Wash: For some types of deactivation, washing with a dilute alkaline solution (e.g., NaOH solution) can help to remove certain organic residues.[16][17] This should be followed by thorough washing with deionized water until the filtrate is neutral.
-
Thermal Treatment (Calcination): If deactivation is due to coking, a controlled oxidation in air or a diluted oxygen stream at elevated temperatures (e.g., 300-500°C) can burn off the carbon deposits.[17] The temperature should be carefully controlled to avoid sintering of the metal particles.
-
Reduction: After calcination, the catalyst often needs to be re-reduced in a hydrogen stream to restore the active metallic phase before reuse.
Visualizations
Caption: Reaction pathway for the hydrogenation of a fluorinated pyridine.
Caption: Common catalyst deactivation mechanisms in pyridine hydrogenation.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. Palladium supported on magnesium hydroxyl fluoride: an effective acid catalyst for the hydrogenation of imines and N-heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. thepetrosolutions.com [thepetrosolutions.com]
- 4. Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Hydrogen Addition on Coke Formation and Product Distribution in Catalytic Coupling of Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 17. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
Managing impurities in the large-scale production of 4-(3-Fluorophenyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the large-scale production of 4-(3-Fluorophenyl)piperidine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Starting Material (4-(3-Fluorophenyl)pyridine)
-
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the 4-(3-Fluorophenyl)pyridine starting material.
-
Potential Causes:
-
Incomplete hydrogenation reaction.
-
Insufficient catalyst activity or loading.
-
Poor hydrogen gas dispersion in the reactor.
-
Reaction time is too short.
-
-
Suggested Actions:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material.
-
Catalyst Evaluation: Ensure the catalyst (e.g., Palladium on Carbon) is not poisoned and is used in the recommended quantity. Consider a fresh batch of catalyst.
-
Process Parameters: Increase hydrogen pressure and/or reaction temperature within safe operating limits. Optimize stirring speed to improve gas-liquid mass transfer.
-
Reaction Time: Extend the reaction time and monitor for completion.
-
Issue 2: Formation of 4-Phenylpiperidine (Defluorinated Impurity)
-
Symptom: Mass spectrometry or HPLC analysis detects the presence of an impurity with a molecular weight corresponding to 4-Phenylpiperidine.
-
Potential Cause: Hydrodefluorination, a side reaction where the fluorine atom on the phenyl ring is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions.
-
Suggested Actions:
-
Catalyst Screening: Evaluate different types of catalysts. For example, platinum-based catalysts might show different selectivity compared to palladium.
-
Reaction Conditions: Optimize reaction temperature and pressure. Harsher conditions (high temperature and pressure) can sometimes favor hydrodefluorination.
-
Solvent Selection: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used.
-
Purification: This impurity is often difficult to remove by simple crystallization due to similar physical properties. Chromatographic purification may be necessary, or optimization of the crystallization solvent system to enhance the separation.
-
Issue 3: Presence of Partially Hydrogenated Intermediates (e.g., 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine)
-
Symptom: HPLC or GC-MS analysis reveals peaks corresponding to partially reduced pyridine ring structures.
-
Potential Cause: Incomplete hydrogenation of the pyridine ring.
-
Suggested Actions:
-
Reaction Completion: As with unreacted starting material, ensure the reaction goes to completion by monitoring with appropriate analytical techniques.
-
Catalyst and Conditions: Re-evaluate the catalyst activity and reaction parameters (temperature, pressure, time) to ensure full reduction of the pyridine ring.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A common and scalable method is the catalytic hydrogenation of 4-(3-Fluorophenyl)pyridine. This reaction is typically carried out using a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.
Q2: What are the critical process parameters to control during the hydrogenation step?
The critical parameters to control are:
-
Hydrogen Pressure: Higher pressure generally increases the reaction rate.
-
Temperature: The reaction is typically run at a slightly elevated temperature to improve kinetics, but excessive heat can promote side reactions.
-
Catalyst Loading: The amount of catalyst will directly impact the reaction time and completeness.
-
Stirring/Agitation: Efficient mixing is crucial for good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
Q3: How can I effectively remove the defluorinated impurity, 4-Phenylpiperidine?
Removal of 4-Phenylpiperidine can be challenging due to its structural similarity to the desired product.
-
Crystallization: Careful selection of a solvent system for recrystallization can sometimes enrich the desired product. A multi-solvent system might be required.
-
Chromatography: For high-purity requirements, column chromatography is an effective but less scalable option.
-
Process Optimization: The most effective strategy is to minimize its formation during the reaction by optimizing the catalyst and reaction conditions.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Typical Method of Detection | Potential Formation Pathway |
| 4-(3-Fluorophenyl)pyridine | C₁₁H₈FN | HPLC, GC-MS | Unreacted starting material |
| 4-Phenylpiperidine | C₁₁H₁₅N | HPLC, GC-MS | Hydrodefluorination of the product or starting material |
| 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | C₁₁H₁₂FN | HPLC, GC-MS | Incomplete hydrogenation of the pyridine ring |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-(3-Fluorophenyl)pyridine (1.0 eq) and a suitable solvent (e.g., methanol, 10-15 volumes).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% on a dry basis).
-
Inerting: Purge the reactor several times with nitrogen to remove air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-70 °C).
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol, heptane) to yield pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase A/B mixture (e.g., 1 mg/mL).
Mandatory Visualization
Caption: Experimental Workflow for this compound Production.
Caption: Impurity Formation Pathways.
Validation & Comparative
Purity Assessment of 4-(3-Fluorophenyl)piperidine: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-(3-Fluorophenyl)piperidine, alongside alternative analytical techniques. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most appropriate method for purity determination.
Introduction to this compound and Purity Concerns
This compound is a synthetic organic compound and a key building block in the synthesis of various pharmaceutical agents. Impurities in this starting material can compromise the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential to identify and quantify any potential impurities. Common impurities may arise from the synthesis process, including unreacted starting materials, byproducts of side reactions, or degradation products. For instance, in the synthesis of related piperidine derivatives, precursors and related isomers can be potential impurities[1]. Commercially available batches of similar piperidine compounds typically have purities of 95-97% or higher[2][3].
GC-MS for Purity Analysis: A High-Resolution Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for detecting trace impurities in samples of this compound.
Experimental Protocol: GC-MS Analysis
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents and Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (e.g., Tetracosane), if quantitative analysis is required.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in the chosen solvent.
-
If using an internal standard, add it to the sample solution at a known concentration.
-
Vortex the solution to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
The purity of the this compound is calculated using the area percent method from the total ion chromatogram (TIC).
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Comparison of Analytical Techniques
While GC-MS is a robust method, other techniques offer complementary information for a comprehensive purity assessment. The table below compares GC-MS with High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).
| Feature | GC-MS | HPLC | qNMR | DSC |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of heat flow difference between a sample and a reference as a function of temperature. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Purity determination and quantification of non-volatile and thermally labile compounds. | Absolute purity determination and structural elucidation. | Determination of high-purity crystalline solids. |
| Sample Prep. | Simple dissolution in a volatile solvent. | Dissolution in a suitable mobile phase; may require filtration. | Dissolution in a deuterated solvent with an internal standard. | Requires a small amount of solid sample. |
| Hypothetical Purity (Batch A) | 99.5% | 99.6% | 99.4% | 99.9% |
| Hypothetical Impurity 1 (Batch A) | 0.2% | 0.2% | 0.3% | Not Detected |
| Hypothetical Impurity 2 (Batch A) | 0.3% | 0.2% | 0.3% | Not Detected |
| Hypothetical Purity (Batch B) | 98.8% | 98.9% | 98.7% | 99.5% |
| Hypothetical Impurity 1 (Batch B) | 0.5% | 0.5% | 0.6% | Not Detected |
| Hypothetical Impurity 2 (Batch B) | 0.7% | 0.6% | 0.7% | Not Detected |
| Advantages | High sensitivity and specificity for volatile compounds; excellent for identification of unknown impurities. | Wide applicability for various compounds; well-established and robust. | Provides absolute quantification without a reference standard for the analyte; gives structural information. | Fast and requires small sample size; highly accurate for very pure crystalline materials. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | May require chromophore for UV detection; resolution can be a challenge for closely related impurities. | Lower sensitivity than chromatographic methods; requires a certified internal standard. | Only applicable to crystalline solids; insensitive to amorphous impurities or those that do not affect melting. |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. GC-MS offers excellent performance for the detection and identification of volatile and semi-volatile impurities. For a comprehensive purity profile, it is recommended to complement GC-MS analysis with methods like HPLC for non-volatile compounds and qNMR for absolute purity determination. The choice of methodology should be guided by the specific requirements of the research or manufacturing process, ensuring the final product meets the highest standards of quality and safety.
References
A Comparative Analysis of 4-(3-Fluorophenyl)piperidine and Other Phenylpiperidines for CNS Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(3-Fluorophenyl)piperidine with other key phenylpiperidine analogs. The analysis is supported by experimental data on receptor binding affinities, functional activity, and pharmacokinetic properties, offering insights into their potential as scaffolds for central nervous system (CNS) therapeutics.
The 4-phenylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents, including analgesics, antipsychotics, and antidepressants.[1][2][3] Substitution on the phenyl ring provides a powerful tool to modulate the pharmacological profile of these compounds. This guide focuses on the comparative effects of fluorine substitution at the meta- (3-), ortho- (2-), and para- (4-) positions of the phenyl ring, with 4-phenylpiperidine as the parent compound.
Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Understanding these effects is crucial for the rational design of novel drug candidates.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its comparators at key CNS targets. It is important to note that this data has been compiled from multiple sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine D2 Receptor | 5-HT2A Receptor | Sigma-1 Receptor |
| 4-Phenylpiperidine | - | - | - | >10,000 | - | - |
| This compound | - | - | - | - | - | - |
| 4-(2-Fluorophenyl)piperidine | - | - | - | - | - | - |
| 4-(4-Fluorophenyl)piperidine | - | - | - | - | - | - |
Data not available in the searched literature for the simple, unsubstituted N-H phenylpiperidine core structures. The available data is for more complex derivatives. For instance, complex derivatives of 4-(4-fluorophenyl)piperidine have shown high affinity for the dopamine transporter.[4][5][6][7]
Table 2: Comparative Functional Activity (IC50 / EC50, nM)
| Compound | Dopamine Reuptake Inhibition (IC50) | Serotonin Reuptake Inhibition (IC50) | 5-HT2A Inverse Agonism (pIC50) |
| 4-Phenylpiperidine | - | - | - |
| This compound | - | - | - |
| 4-(2-Fluorophenyl)piperidine | - | - | - |
| 4-(4-Fluorophenyl)piperidine | - | - | - |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Half-life (t1/2) | Key Metabolic Pathways |
| 4-Phenylpiperidine | - | - | N-dealkylation, ring hydroxylation |
| Fluorinated Piperidines | Generally improved | Variable | Ring hydroxylation, oxidation |
Fluorination of piperidine-containing compounds has been shown to improve oral bioavailability. For example, the introduction of a fluorine atom to a piperidine ring in a series of 5-HT2A antagonists increased oral bioavailability in rats to 80% with a half-life of 12 hours.[9] Another complex fluorinated piperidine derivative demonstrated oral bioavailability values ranging from 11.2% in rats to 88.0% in mice.[10]
Signaling Pathways and Experimental Workflows
To provide a deeper context for the evaluation of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow in CNS drug discovery.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor or transporter.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (radioligand) for binding to a receptor preparation.
Materials:
-
Membrane Preparations: Cell membranes expressing the target receptor of interest (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compounds: this compound and other phenylpiperidine analogs.
-
Incubation Buffer: A buffer solution optimized for the specific receptor binding (e.g., Tris-HCl with appropriate ions).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at G-protein coupled receptors (GPCRs).
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will block agonist-stimulated binding, and inverse agonists will reduce basal binding.
Materials:
-
Membrane Preparations: Cell membranes expressing the target GPCR.
-
[³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine diphosphate.
-
Test Compounds: this compound and other phenylpiperidine analogs.
-
Assay Buffer: A buffer containing MgCl₂, NaCl, and other components to support G-protein coupling.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the membrane preparation with GDP, varying concentrations of the test compound, and (for antagonist mode) a fixed concentration of a known agonist.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot the [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50.
-
Inverse Agonist Mode: Measure the reduction in basal [³⁵S]GTPγS binding in the absence of an agonist.
-
Conclusion
References
- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthesized 4-(3-Fluorophenyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the synthesized compound, 4-(3-Fluorophenyl)piperidine. The structural similarity of this compound to known psychoactive agents, particularly selective serotonin reuptake inhibitors (SSRIs), suggests that its primary biological target is likely the serotonin transporter (SERT). This guide outlines a series of in vitro assays to confirm this hypothesis, quantify its potency and selectivity, and assess its drug-like properties. For a robust evaluation, the performance of this compound is compared against two well-characterized, commercially available analogs: Paroxetine and Femoxetine.
Comparative Biological Activity Profile
The following table summarizes the expected biological activities of this compound and its comparators. The primary focus is on the inhibition of the serotonin transporter (SERT), with secondary assays to determine selectivity against the norepinephrine transporter (NET), and potential off-target effects at the C-C chemokine receptor type 5 (CCR5) and the mu-opioid receptor (μOR).
| Target | Parameter | This compound | Paroxetine | Femoxetine |
| Primary Target | ||||
| Serotonin Transporter (SERT) | Kᵢ (nM) | To be determined | 0.07 - 0.2[1] | ~9.08[2] |
| IC₅₀ (nM) - [³H]-Serotonin Uptake | To be determined | ~1.1[3] | To be determined | |
| Selectivity Panel | ||||
| Norepinephrine Transporter (NET) | Kᵢ (nM) | To be determined | 40 - 85[1] | To be determined |
| CCR5 | % Inhibition @ 10 µM | To be determined | To be determined | To be determined |
| Mu-Opioid Receptor (μOR) | % Inhibition @ 10 µM | To be determined | To be determined | To be determined |
| In Vitro ADME/Tox Profile | ||||
| CYP450 Inhibition (e.g., CYP2D6) | IC₅₀ (µM) | To be determined | Potent Inhibitor | To be determined |
| hERG Channel Inhibition | IC₅₀ (µM) | To be determined | To be determined | To be determined |
| Plasma Protein Binding | % Bound | To be determined | ~95% | To be determined |
Experimental Protocols
Detailed methodologies for the key validation assays are provided below.
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human SERT.
-
Cell membrane preparation from the hSERT-HEK293 cells.
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine.
-
Non-specific binding control: Fluoxetine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Initiate the binding reaction by adding the hSERT-HEK293 cell membrane preparation.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³H]-Serotonin Uptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit serotonin uptake in cells expressing SERT.
Materials:
-
HEK293 cells stably expressing the human SERT, or JAR cells (a human placental choriocarcinoma cell line endogenously expressing SERT).[4]
-
[³H]-Serotonin.
-
Uptake buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Scintillation fluid.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound or vehicle at various concentrations for 15 minutes at 37°C.
-
Initiate serotonin uptake by adding [³H]-Serotonin.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis.
In Vitro ADME/Tox Assays
A panel of in vitro ADME/Tox assays should be conducted to assess the drug-like properties of this compound.
-
CYP450 Inhibition Assay: To evaluate the potential for drug-drug interactions, the inhibitory effect of the compound on major cytochrome P450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is measured using human liver microsomes and specific probe substrates.[5][6]
-
hERG Channel Inhibition Assay: To assess the risk of cardiac arrhythmia, the inhibitory effect on the hERG potassium channel is determined using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[7][8]
-
Plasma Protein Binding Assay: The extent of binding to plasma proteins is determined using rapid equilibrium dialysis (RED).
Visualizations
Serotonin Transporter (SERT) Signaling Pathway
The following diagram illustrates the mechanism of serotonin reuptake by the SERT protein, a process that is inhibited by SSRIs like Paroxetine and potentially this compound.
Caption: Mechanism of serotonin reuptake by the serotonin transporter (SERT).
Experimental Workflow for Biological Validation
The logical flow for the in vitro validation of this compound is depicted below.
Caption: Workflow for the in vitro biological validation of this compound.
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. Mu receptor-serotonin link in opioid induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of morphine and selective serotonin receptor inhibitors in rats experiencing inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Points to a New Class of Antidepressants | Brain & Behavior Research Foundation [bbrfoundation.org]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 8. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Cross-Reactivity Profiling of Phenylpiperidine Analogs at Monoaminergic Receptors
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Phenylpiperidine scaffolds are a common motif in centrally acting drugs, often exhibiting affinity for a range of monoaminergic receptors, including serotonin (5-HT), dopamine (D), and norepinephrine (α) receptors. Understanding the cross-reactivity profile of these compounds is crucial for predicting their therapeutic potential and off-target effects. This guide provides a comparative analysis of the binding affinities and functional activities of the representative compound ACP-103 and established reference ligands at key monoaminergic receptors.
Comparative Binding Affinity
The binding affinity of ACP-103 and selected reference compounds for various monoaminergic receptors was determined using radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | ACP-103 Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Serotonin | |||
| 5-HT2A | 0.5[1] | Ketanserin | 1.2 |
| 5-HT2C | 15.8[1] | Mesulergine | 1.6 |
| 5-HT1A | >1000 | 8-OH-DPAT | 0.8 |
| SERT | >1000 | Paroxetine | 0.1 |
| Dopamine | |||
| D2 | >1000[1] | Haloperidol | 1.5 |
| D3 | >1000 | Spiperone | 0.1 |
| D4 | >1000 | L-745,870 | 0.6 |
| DAT | >1000 | GBR-12935 | 1.2 |
| Norepinephrine | |||
| α1 | >1000 | Prazosin | 0.2 |
| α2 | >1000 | Rauwolscine | 1.9 |
| NET | >1000 | Desipramine | 1.1 |
Note: Data for ACP-103 is primarily focused on the 5-HT2A and 5-HT2C receptors, where it shows high affinity and selectivity. Its affinity for other monoaminergic receptors is reported to be low.
Functional Activity Profile
The functional activity of ACP-103 was assessed in cell-based assays to determine whether it acts as an agonist, antagonist, or inverse agonist at receptors where it demonstrates significant binding.
| Receptor Subtype | Functional Assay Type | ACP-103 Activity |
| 5-HT2A | R-SAT (Receptor Selection and Amplification Technology) | Inverse Agonist (pIC50 = 8.7)[1] |
| 5-HT2C | R-SAT | Inverse Agonist (pIC50 = 7.1)[1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., R-SAT)
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of a test compound at a specific receptor.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Signal Measurement: The cellular response resulting from receptor activation is measured. For Gq-coupled receptors like 5-HT2A, this can be the measurement of intracellular calcium mobilization or inositol phosphate accumulation.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compound. An agonist will stimulate a response, an antagonist will block the response of an agonist, and an inverse agonist will reduce the basal (constitutive) activity of the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Caption: Simplified signaling pathways for major monoaminergic receptors.
Conclusion
The representative phenylpiperidine analog, ACP-103, demonstrates high affinity and inverse agonist activity at 5-HT2A and, to a lesser extent, 5-HT2C receptors, with negligible affinity for other monoaminergic receptors tested. This selective profile suggests its potential as a tool compound for studying 5-HT2A receptor pharmacology. The lack of comprehensive data for this compound highlights the necessity of thorough in vitro profiling for any novel compound with a phenylpiperidine scaffold to fully characterize its potential therapeutic applications and off-target liabilities. The experimental protocols and signaling pathway diagrams provided herein offer a framework for such investigations.
References
Comparing the efficacy of different 4-(3-Fluorophenyl)piperidine synthesis routes
A Comparative Guide to the Synthesis of 4-(3-Fluorophenyl)piperidine
The synthesis of this compound, a key structural motif in various pharmacologically active compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: Catalytic Hydrogenation of a tetrahydropyridine precursor and a multi-step synthesis commencing with a Grignard reaction on a protected piperidone. The comparison focuses on efficacy, supported by experimental data, to assist researchers in selecting the most suitable route for their specific needs.
Data Summary
The following table summarizes the key quantitative data for the two primary synthesis routes discussed in this guide.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Grignard Reaction & Subsequent Reduction |
| Starting Material | 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | N-Boc-4-piperidone and 1-bromo-3-fluorobenzene |
| Key Steps | Single Step: Hydrogenation | 3 Steps: Grignard Reaction, Dehydration, Hydrogenation |
| Overall Yield | High (typically >90%) | Moderate (variable depending on optimization of each step) |
| Purity | Generally high after filtration and solvent removal. | Requires purification after each step. |
| Reaction Time | 24-48 hours | Multi-day synthesis |
| Reagents & Conditions | H₂, Pd(OH)₂/C, Methanol, 50-200 psi | 1. Mg, THF; 2. Acid; 3. H₂, Pd/C |
| Scalability | Readily scalable | More complex to scale up due to multiple steps. |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 1-Benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine
This route offers a direct and high-yielding method to obtain the target compound from a readily accessible tetrahydropyridine precursor.
Experimental Protocol:
-
Preparation of the Precursor: The starting material, 1-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine, can be synthesized via the reaction of 1-benzyl-4-piperidone with (3-fluorophenyl)magnesium bromide followed by acidic dehydration.
-
Hydrogenation Reaction:
-
In a suitable pressure vessel, dissolve 1-benzyl-4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine (e.g., 12.0 g, 45.0 mmol) in methanol (100 mL).
-
Add 20% Palladium hydroxide on carbon (Pd(OH)₂/C) (e.g., 1.0 g) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 200 psi.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.[1]
-
For purification, the crude product can be dissolved in a suitable solvent and precipitated as a hydrochloride salt by the addition of HCl in ether, followed by recrystallization.[1]
-
Route 2: Multi-step Synthesis via Grignard Reaction
This route builds the 4-arylpiperidine scaffold from a protected piperidone, offering flexibility but requiring multiple synthetic steps.
Experimental Protocol:
Step 1: Grignard Reaction to form tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
-
Grignard Reagent Preparation:
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (e.g., 1.34 g, 0.055 mol).
-
Add a crystal of iodine to activate the magnesium.
-
Slowly add a solution of 1-bromo-3-fluorobenzene (e.g., 8.75 g, 0.05 mol) in anhydrous tetrahydrofuran (THF) (20 mL) to initiate the reaction.
-
Once the reaction starts, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional hour.
-
-
Reaction with N-Boc-4-piperidone:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of N-Boc-4-piperidone (e.g., 9.96 g, 0.05 mol) in anhydrous THF (30 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Dehydration to tert-butyl 4-(3-fluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
-
Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate to give the crude tetrahydropyridine derivative.
Step 3: Hydrogenation and Deprotection
-
Hydrogenation:
-
Dissolve the crude tetrahydropyridine derivative in methanol.
-
Add 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the resulting Boc-protected piperidine in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Concentrate the mixture under reduced pressure and triturate with ether to precipitate the hydrochloride salt of this compound.
-
Visualizations
Caption: A comparative workflow of the two main synthesis routes.
Caption: Experimental workflow for Route 1: Catalytic Hydrogenation.
Caption: Experimental workflow for Route 2: Multi-step Synthesis.
References
The Strategic Introduction of Fluorine to Piperidine Scaffolds: A Comparative Guide to Pharmacological Implications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated piperidine analogues, detailing their structure-activity relationships (SAR) with a focus on their interactions with key central nervous system (CNS) targets and the hERG channel. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
The introduction of fluorine into piperidine-containing molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's binding affinity for its biological target, as well as its metabolic stability and pharmacokinetic properties. This guide explores the nuanced effects of fluorination on piperidine analogues, with a particular focus on their activity at key CNS receptors and their potential for off-target effects.
Comparative Analysis of Receptor Binding Affinities
The position and number of fluorine substitutions on the piperidine ring or associated phenyl moieties can dramatically alter the binding affinity of analogues for various receptors. Below are comparative data for several key CNS targets.
Dopamine D2 Receptor (D2R) Affinity
Fluorination can have a variable impact on D2R affinity, depending on the overall molecular scaffold. In some series, fluorination of a phenyl ring attached to the piperidine core can be favorable.
Table 1: Comparative Binding Affinities (Ki) of Piperidine/Piperazine Analogues at the Dopamine D2 Receptor.
| Compound | Scaffold | Fluorine Position | D2R Ki (nM) | Reference |
| 1 | Phenylpiperazine | Unsubstituted Phenyl | 10.5 | [1] |
| 2 | Phenylpiperazine | 2-Fluoro on Phenyl | 9.8 | [1] |
| 3 | Phenylpiperazine | 3-Fluoro on Phenyl | 5.3 | [1] |
| 4 | Phenylpiperazine | 4-Fluoro on Phenyl | 30.2 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Serotonin 5-HT1A Receptor Affinity
The 5-HT1A receptor is another important target for CNS drugs, and fluorine substitution can modulate affinity and selectivity.
Table 2: Comparative Binding Affinities (Ki) of Phenylpiperazine Analogues at the Serotonin 5-HT1A Receptor.
| Compound | Scaffold | Fluorine Position | 5-HT1A Ki (nM) | Reference |
| 1 | Phenylpiperazine | Unsubstituted Phenyl | 1.8 | [1] |
| 2 | Phenylpiperazine | 2-Fluoro on Phenyl | 0.8 | [1] |
| 3 | Phenylpiperazine | 3-Fluoro on Phenyl | 2.5 | [1] |
| 4 | Phenylpiperazine | 4-Fluoro on Phenyl | 4.5 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Serotonin 5-HT2A Receptor Affinity
For the 5-HT2A receptor, the position of fluorine substitution on an associated phenyl ring has been shown to have a pronounced effect on binding affinity.
Table 3: Comparative Binding Affinities (Ki) of Phenylpiperazine Analogues at the Serotonin 5-HT2A Receptor.
| Compound | Scaffold | Fluorine Position | 5-HT2A Ki (nM) | Reference |
| 1 | Phenylpiperazine | Unsubstituted Phenyl | 25.1 | [1] |
| 2 | Phenylpiperazine | 2-Fluoro on Phenyl | 240.0 | [1] |
| 3 | Phenylpiperazine | 3-Fluoro on Phenyl | 190.0 | [1] |
| 4 | Phenylpiperazine | 4-Fluoro on Phenyl | 22.9 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Impact on hERG Channel Blockade: A Key Safety Consideration
A significant challenge in drug development is minimizing off-target effects, particularly the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. The basic nitrogen atom present in the piperidine ring is a common pharmacophoric feature for hERG channel binders. Fluorination can be a tool to mitigate this risk. By introducing fluorine atoms near the basic nitrogen, its pKa can be lowered, which may reduce the interaction with the hERG channel.[2] For instance, strategic incorporation of fluorine has been used to disrupt binding to the hERG ion channel and enhance cardiovascular safety in vivo.[2]
Table 4: hERG Inhibition for a Series of Piperidine-Containing Compounds.
| Compound | Modification | hERG IC50 (µM) |
| Dofetilide Analogue 1 | N-Methyl Piperidine | 0.12 |
| Dofetilide Analogue 2 | N-Ethyl Piperidine | 0.35 |
| Dofetilide Analogue 3 | N-Propyl Piperidine | 1.2 |
Note: Higher IC50 values indicate lower hERG blockade and a better safety profile. While not a direct SAR of fluorination, this table illustrates how modifications to the piperidine core can influence hERG liability. The principle of modulating basicity via fluorination can be applied to achieve similar or enhanced effects.
Key Signaling Pathways Modulated by Fluorinated Piperidine Analogues
Fluorinated piperidine derivatives often exert their effects by modulating G-protein coupled receptors (GPCRs) such as the dopamine D2 and serotonin 5-HT1A receptors.
Caption: Simplified signaling pathway of the Dopamine D2 Receptor.
Caption: Simplified signaling pathway of the Serotonin 5-HT1A Receptor.
Experimental Design and Workflow
The discovery and characterization of novel fluorinated piperidine analogues follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized experimental workflow for drug discovery.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is a representative method for determining the binding affinity of test compounds for the D2 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL. Store at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) in separate wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay for Dopamine D2 Receptor (cAMP Inhibition)
This assay measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
-
Agonist Mode Assay:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known D2 agonist (e.g., dopamine) at its EC80 concentration, along with forskolin.
-
Incubate and measure cAMP levels as described above.
-
Determine the IC50 value for the inhibition of the agonist-induced response.
-
Functional Assay for Serotonin 5-HT1A Receptor ([35S]GTPγS Binding)
This assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a measure of agonist efficacy.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human 5-HT1A receptor or from brain tissue (e.g., hippocampus) as described for the D2 receptor binding assay.
-
-
[35S]GTPγS Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound.
-
Initiate the reaction by adding the membrane preparation and [35S]GTPγS.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS in separate wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure radioactivity as described for the radioligand binding assay.
-
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the specific binding against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the dose-response curve.
-
References
In vivo validation of 4-(3-Fluorophenyl)piperidine pharmacological effects
For Researchers, Scientists, and Drug Development Professionals
Author's Note: While the initial topic specified the in vivo validation of 4-(3-Fluorophenyl)piperidine, a comprehensive search of publicly available scientific literature did not yield sufficient in vivo data for this specific compound. Therefore, this guide focuses on a structurally related and well-characterized 4-arylpiperidine derivative, Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), to provide a relevant and data-supported comparative analysis. Pridopidine's development for neurodegenerative diseases, particularly Huntington's Disease (HD), offers a rich dataset for in vivo pharmacological evaluation.
This guide provides an objective comparison of Pridopidine's pharmacological effects, supported by experimental data, to elucidate its mechanism of action and in vivo profile.
Comparative Pharmacological Data
Pridopidine was initially developed as a "dopamine stabilizer," with antagonist activity at the dopamine D2 receptor (D2R). However, recent studies have revealed a much higher affinity for the Sigma-1 receptor (S1R), which is now considered its primary target at clinically relevant doses.[1][2][3] This dual activity is a key aspect of its pharmacological profile. For comparative purposes, we will contrast its properties with those of a classic D2R antagonist, Haloperidol.
| Parameter | Pridopidine | Haloperidol | Reference Compound (Alternative Target) |
| Primary Target | Sigma-1 Receptor (S1R) Agonist | Dopamine D2 Receptor (D2R) Antagonist | N/A |
| Secondary Target(s) | Dopamine D2 Receptor (D2R) Antagonist (low affinity) | Sigma-1 Receptor (S1R) Antagonist | N/A |
| Binding Affinity (Ki) | S1R: ~70-80 nM[1][2] | D2R: ~1-2 nM | N/A |
| D2R: ~7520 nM (high-affinity state)[2] | S1R: High affinity | N/A | |
| In Vivo Effect on Locomotor Activity | State-dependent: reduces hyperactivity, stimulates hypoactivity[4] | Generally reduces locomotor activity, can induce catalepsy | N/A |
| Therapeutic Indication (Investigational) | Huntington's Disease, Amyotrophic Lateral Sclerosis (ALS)[5] | Schizophrenia, Tourette's syndrome | N/A |
In Vivo Experimental Protocols
Locomotor Activity Assessment in Rodents
A common in vivo assay to evaluate the effect of compounds on motor function is the open field test, which measures spontaneous locomotor activity.
Objective: To assess the effect of Pridopidine on spontaneous locomotor activity in rats, particularly its ability to modulate hyper- and hypo-active states.
Experimental Animals: Male Sprague-Dawley rats.
Housing and Acclimation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Prior to testing, animals are acclimated to the testing room for at least 60 minutes.[6]
Apparatus: The open field arena consists of a square chamber equipped with infrared beams to automatically track the animal's movement in the horizontal and vertical planes.[6] Alternatively, a video tracking system can be used.[6]
Procedure:
-
Habituation: To induce a hypo-active state, animals are habituated to the testing chamber for a prolonged period (e.g., 90 minutes) before drug administration.
-
Induction of Hyperactivity (Optional): To assess effects on a hyper-active state, animals can be administered a psychostimulant such as d-amphetamine (e.g., 1.5 mg/kg, i.p.) prior to the test compound.
-
Drug Administration: Pridopidine is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group is always included.
-
Data Collection: Immediately after drug administration (or after the appropriate pre-treatment time), animals are placed in the center of the open field arena, and locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of ambulatory movements.
-
Vertical Activity (Rearing): Number of vertical beam breaks.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena.
-
Data Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare drug-treated groups with the vehicle control group.
Signaling Pathways and Mechanism of Action
Pridopidine's mechanism of action is complex and involves the modulation of several downstream signaling pathways, primarily through its agonistic activity at the S1R. The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in cellular homeostasis and neuroprotection.[7] Activation of S1R by pridopidine leads to the upregulation of neuroprotective pathways, including the Brain-Derived Neurotrophic Factor (BDNF) pathway and the AKT/PI3K pathway.[1][8]
Below is a diagram illustrating the proposed signaling pathway for Pridopidine's neuroprotective effects.
Caption: Proposed neuroprotective signaling pathway of Pridopidine via S1R activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of a novel 4-arylpiperidine derivative like Pridopidine.
Caption: General workflow for in vivo validation of a 4-arylpiperidine derivative.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pridopidine selectively occupies sigma-1 rather than dopamine D2 receptors at behaviorally active doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prilenia.com [prilenia.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. What is Pridopidine used for? [synapse.patsnap.com]
- 8. Pridopidine activates neuroprotective pathways impaired in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(3-Fluorophenyl)piperidine and Key Paroxetine Intermediates
A comparative analysis for researchers and drug development professionals.
In the synthesis of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), the selection of appropriate intermediates is critical to ensure stereochemical purity, high yield, and overall process efficiency. The most pivotal and well-documented intermediate is based on the 4-(4-fluorophenyl)piperidine scaffold, specifically the chiral molecule ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol and its derivatives. This guide provides a head-to-head comparison of this established precursor with its regioisomer, 4-(3-fluorophenyl)piperidine, for which evidence as a direct paroxetine intermediate is not established in the scientific literature. This comparison will clarify the role of the 4-fluoro isomer and evaluate the hypothetical utility of the 3-fluoro isomer based on its synthesis and properties.
The Established Intermediate: 4-(4-Fluorophenyl)piperidine Derivatives
The synthesis of paroxetine, which is the (-)-trans isomer of 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxy-phenoxymethyl)-piperidine, critically relies on intermediates that possess the correct stereochemistry at the 3 and 4 positions of the piperidine ring. The most common and crucial of these is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol and its N-protected or N-alkylated forms.
Synthesis and Performance
The industrial synthesis of this key intermediate has evolved from classical resolution of racemic mixtures to more efficient catalytic asymmetric methods.[1] These modern approaches, including organocatalytic flow processes, offer high chemo- and stereoselectivity with minimal waste. One common route involves the reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate compound in the presence of a chiral catalyst, followed by reduction.[1][2]
The Regioisomeric Alternative: this compound
While this compound is a valid chemical entity, its role as an intermediate in the synthesis of paroxetine is not documented in peer-reviewed literature or patents. Paroxetine's structure specifically contains a 4-fluorophenyl group, and thus, this compound would not be a direct precursor. However, for the purpose of comparison, we will evaluate its synthesis as a substituted piperidine derivative.
Comparative Data Summary
The following table summarizes the key comparative aspects of the established 4-(4-fluorophenyl)piperidine intermediate and the hypothetical this compound alternative in the context of paroxetine synthesis.
| Feature | 4-(4-Fluorophenyl)piperidine Derivatives | This compound |
| Relevance to Paroxetine | Direct, key chiral intermediate for the synthesis of the active pharmaceutical ingredient. | Not a direct precursor; its use would lead to a different final compound (a regioisomer of paroxetine). |
| Stereochemistry | The (3S,4R) configuration is essential and is achieved through resolution or asymmetric synthesis. | Not applicable for paroxetine synthesis. General synthesis would produce a racemic mixture unless a chiral route is employed. |
| Synthesis Yield | Modern synthetic routes report high yields, with some processes achieving over 80% for key steps.[2] | General piperidine syntheses can have variable yields depending on the chosen route. |
| Purity | High enantiomeric and chemical purity is achievable (>98.5% HPLC purity, >97% ee).[2] | Purity would be dependent on the synthetic and purification methods used. |
Experimental Protocols
Synthesis of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol (A Key Paroxetine Intermediate)
A common method involves the asymmetric reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate in the presence of a chiral catalyst, followed by a reduction step.
Step 1: Asymmetric Michael Addition 3-(4-fluorophenyl)acrylaldehyde and a suitable amido-malonate are reacted in the presence of a chiral organocatalyst (e.g., a prolinol derivative) and a base. This step establishes the required stereocenters.
Step 2: Reductive Cyclization and Reduction The product from Step 1 is then treated with a reducing agent, such as sodium borohydride in the presence of a Lewis acid (e.g., BF₃·OEt₂), which facilitates the reduction of the aldehyde and ester groups and the cyclization to form the piperidine ring. This yields the target intermediate, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.[2]
General Synthesis of 4-(Aryl)piperidines
A general, non-chiral synthesis of a 4-arylpiperidine, such as what might be used for this compound, can be achieved through several methods, including the reduction of a corresponding 4-arylpyridine or through a multi-step synthesis starting from a suitable piperidone.
Visualizing the Synthetic Logic
The following diagrams illustrate the logical flow of the synthesis of paroxetine from its key intermediate and a general workflow for the synthesis of a 4-arylpiperidine.
References
A Comparative Guide to Analytical Method Validation for the Quantification of 4-(3-Fluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4-(3-Fluorophenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical agents, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies suitable for the quantification of this compound, supported by representative experimental data and detailed protocols.
While specific validated methods for this compound are not extensively published, this document draws upon established validation principles and data from structurally similar piperidine derivatives to present a robust comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2]
Comparison of Analytical Techniques
The choice of an analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds.[3] For compounds like this compound which possess a chromophore (the fluorophenyl group), UV detection is a suitable choice. Its robustness makes it ideal for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds.[1][3] Due to the basic nature of the piperidine nitrogen, which can cause peak tailing, and its potential for limited volatility, derivatization is often required to improve its chromatographic performance and thermal stability.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method, making it ideal for the quantification of this compound at very low levels, especially in complex biological matrices like plasma.[1][3][4] The high selectivity of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.[1]
Data Presentation: Performance Characteristics of Analytical Techniques
The following table summarizes the typical performance characteristics for the analytical methods discussed. The data is representative of what can be expected for the analysis of piperidine derivatives.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 0.001 - 1 µg/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.002 µg/mL[5] | ~0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.008 µg/mL[5] | ~0.03 ng/mL[6] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
Mandatory Visualization
Caption: A flowchart of the analytical method validation process.
Experimental Protocols
The following are representative experimental protocols for the quantification of this compound. These should be optimized and validated for the specific analyte and matrix.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust approach for the routine quantification of this compound in bulk drug substances or simple formulations.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the linear range (e.g., 0.1 to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Inject a blank (mobile phase) and a placebo solution to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform a recovery study by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting six replicate samples at 100% of the target concentration. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities or when high specificity is required.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution (in a suitable organic solvent like methanol), add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a derivatizing agent.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
-
Validation Procedure:
-
Follow a similar validation strategy as for HPLC, preparing derivatized standards and samples. Pay close attention to the stability of the derivatized product.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalysis or trace-level impurity quantification.
-
LC Conditions:
-
Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to elute the analyte with good peak shape (e.g., start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Optimize and select a specific precursor-to-product ion transition for this compound and an internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 20 µL of an internal standard solution and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Validation Procedure:
-
Conduct a full validation according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, recovery, and stability under various conditions (freeze-thaw, short-term, long-term).
-
Caption: A decision tree for selecting an analytical method.
Conclusion
The selection of an analytical method for the quantification of this compound requires careful consideration of the specific analytical requirements. For routine quality control of bulk material, a validated HPLC-UV method is often sufficient, providing a balance of performance, robustness, and cost-effectiveness. When higher sensitivity is needed for trace impurity analysis, GC-MS with derivatization or, more preferably, LC-MS/MS are superior choices. For bioanalytical applications, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity in complex matrices. A thorough method validation, following ICH guidelines, is imperative to ensure that the chosen method is fit for its intended purpose and generates reliable, high-quality data.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Conformational Analysis of 4-(3-Fluorophenyl)piperidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of piperidine-containing molecules is a critical determinant of their biological activity, influencing how they interact with target proteins. The introduction of a fluorine atom, as seen in 4-(3-fluorophenyl)piperidine, significantly impacts this conformational equilibrium due to a complex interplay of steric and electronic effects. This guide provides a comprehensive comparison of the conformational preferences of this compound and its derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Conformational Preferences: A Quantitative Comparison
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. The key conformational question for 4-substituted piperidines is the preference of the substituent for either an axial or equatorial position. This equilibrium is influenced by factors such as steric bulk, electronic interactions, and solvation effects.[1][2]
For this compound, the equilibrium between the axial and equatorial conformers of the fluorophenyl group is of primary interest. The following table summarizes key quantitative data from studies on fluorinated and aryl-substituted piperidines, which provide insights into the conformational behavior of the target molecule and its derivatives.
| Compound/Derivative | Method | Key Parameter | Axial Conformer (%) | Equatorial Conformer (%) | ΔG (kcal/mol) (Equatorial - Axial) | Reference |
| 3-Fluoropiperidine (TFA protected) in CHCl3 | NMR Spectroscopy & DFT | ³J(¹⁹F,¹H) coupling constants, Calculated ΔG | High Preference | Low Preference | > 0 | [1][3] |
| 3-Fluoropiperidine (HCl salt) in Water | NMR Spectroscopy & DFT | ³J(¹⁹F,¹H) coupling constants, Calculated ΔG | High Preference | Low Preference | > 0 | [1][3] |
| 4-Phenylpiperidine | NMR Spectroscopy (J-value method) | Conformational Free Energies | Lower | Higher | - | [4] |
| N-Methyl-4-phenylpiperidinium salt | NMR Spectroscopy (J-value method) | Conformational Free Energies | Lower | Higher | No significant change on protonation | [4] |
| 4-Fluoropiperidinium salt | NMR Spectroscopy (J-value method) | Conformational Free Energies | Favored | Less Favored | ~ -0.7 to -0.8 | [4] |
| cis-3-Fluoro-4-methylpiperidine (TFA protected) | NMR Spectroscopy & DFT | ³J(¹⁹F,¹H) coupling constants, Calculated ΔG | - | - | - | [5] |
| 2-Methyl-1-phenylpiperidine | Computational (M06-2X) | Calculated ΔG | Modestly Favored | Less Favored | -1.0 | [6] |
Note: A positive ΔG value indicates that the equatorial conformer is more stable, while a negative value indicates a preference for the axial conformer.
Experimental and Computational Methodologies
The determination of conformational preferences relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: The piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For detailed analysis, 2D NMR experiments like COSY and HSQC may be performed to aid in signal assignment.
-
Analysis of Coupling Constants: The key parameters for conformational analysis are the vicinal coupling constants (³J). In the case of fluorinated piperidines, ³J(¹⁹F,¹H) values are particularly informative.[1] The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. A large coupling constant is indicative of an anti-periplanar (typically axial-axial) relationship, while smaller coupling constants suggest a synclinal (gauche) relationship (axial-equatorial or equatorial-equatorial).
-
Integration and Equilibrium Calculation: The relative populations of the axial and equatorial conformers can be determined from the integrated intensities of signals corresponding to each conformer if they are in slow exchange on the NMR timescale. For fast exchanging systems, the observed coupling constant is a weighted average of the coupling constants of the individual conformers, from which the equilibrium constant and the free energy difference (ΔG) can be calculated.
X-ray Crystallography
Protocol:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, providing precise atomic coordinates. This reveals the solid-state conformation of the molecule, including the piperidine ring geometry and the orientation of the substituents.[7][8]
Computational Modeling
Protocol:
-
Structure Building: A 3D model of the molecule is constructed using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/def2-QZVPP).[1][6] The calculations can be performed in the gas phase or with the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[1]
-
Thermodynamic Analysis: The relative free energies (ΔG) of the conformers are calculated to determine their relative populations at a given temperature. This allows for a direct comparison with experimental results.
Visualizing Conformational Dynamics
The following diagrams illustrate the key conformational equilibria and the general workflow for their analysis.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(3-Fluorophenyl)piperidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-(3-Fluorophenyl)piperidine.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance should be treated as a potential irritant and harmful if swallowed or inhaled.
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream.[4][5] Adherence to the following procedural steps is critical for safety and compliance.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, to prevent potentially dangerous reactions.[6]
2. Containerization:
-
Use a chemically compatible and sealable container for waste collection. The original container is often the best choice.[5]
-
Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.[4]
3. Storage:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" at or near the point of generation.[6][7]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.
4. Professional Disposal:
-
Engage a licensed hazardous waste disposal company for the collection and disposal of the waste.[1][3]
-
Provide the disposal company with as much information as possible about the waste, including its chemical nature.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for piperidine, the parent compound, to provide context for its hazardous nature.
| Property | Value for Piperidine | Reference |
| Molecular Formula | C₅H₁₁N | [8] |
| Molecular Weight | 85.15 g/mol | [9] |
| Boiling Point | 106 °C (222.8 °F) | [8] |
| Flash Point | 3 °C (37 °F) | [8] |
| Hazards | Highly flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage. | [2] |
Experimental Protocols
There are no experimental protocols to be cited for the disposal procedure itself. The process relies on established hazardous waste management guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
Disclaimer: The information provided here is a guide and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and adherence to all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
Essential Safety and Logistics for Handling 4-(3-Fluorophenyl)piperidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-(3-Fluorophenyl)piperidine are paramount for both personal safety and environmental responsibility. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the necessary PPE, drawing conservative guidance from the hazardous properties of its parent compound, piperidine, which is known to be highly flammable, toxic, and corrosive.[1]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes.[1] |
| Respiratory | Use in a well-ventilated chemical fume hood.[1][2] |
Hazard Summary for Piperidine (Proxy)
| Hazard Classification | GHS Hazard Statements |
| Flammability | H225: Highly flammable liquid and vapour.[3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin.[3] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled.[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] |
GHS Precautionary Statements to observe include P210 (keep away from heat and ignition sources), P280 (wear protective equipment), and P501 (dispose of contents/container to an approved waste disposal plant).[1]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[2]
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge, as the compound may be flammable.[3]
-
Use non-sparking tools.[3]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
-
Storage :
-
Spill Response :
-
In case of a spill, evacuate the area and remove all ignition sources.[3]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2][3]
-
Collect the absorbed material into a suitable container for hazardous waste disposal.[2][3]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is a critical final step.
-
Waste Identification and Segregation :
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (flammable, toxic, corrosive).[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[1]
-
-
Container Management :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
